molecular formula C58H82F2NO14P B12391556 FG 488 DHPE

FG 488 DHPE

Cat. No.: B12391556
M. Wt: 1086.2 g/mol
InChI Key: IXJDCQVYVRWFPD-VZUYHUTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FG 488 DHPE is a useful research compound. Its molecular formula is C58H82F2NO14P and its molecular weight is 1086.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C58H82F2NO14P

Molecular Weight

1086.2 g/mol

IUPAC Name

[(2R)-3-[2-[(2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate

InChI

InChI=1S/C58H82F2NO14P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-54(64)70-40-43(73-55(65)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-72-76(68,69)71-34-33-61-56(66)42-31-32-45-44(35-42)57(67)75-58(45)46-36-48(59)50(62)38-52(46)74-53-39-51(63)49(60)37-47(53)58/h31-32,35-39,43,62-63H,3-30,33-34,40-41H2,1-2H3,(H,61,66)(H,68,69)/t43-/m1/s1

InChI Key

IXJDCQVYVRWFPD-VZUYHUTRSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)C1=CC2=C(C=C1)C3(C4=CC(=C(C=C4OC5=CC(=C(C=C53)F)O)O)F)OC2=O)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1=CC2=C(C=C1)C3(C4=CC(=C(C=C4OC5=CC(=C(C=C53)F)O)O)F)OC2=O)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

Foundational & Exploratory

FG 488 DHPE: A Technical Guide for Cell Biology Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FG 488 DHPE, scientifically known as N-(Fluorescein-5-thiocarbonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt, is a fluorescently labeled phospholipid integral to the study of membrane dynamics in cell biology. This lipophilic probe consists of a dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE) lipid moiety conjugated to the bright and photostable Oregon Green 488 fluorophore. Its structure allows for seamless integration into the lipid bilayers of cellular membranes and artificial vesicles, making it an invaluable tool for investigating a variety of cellular processes. This guide provides an in-depth overview of the applications, experimental protocols, and technical specifications of this compound.

Core Applications in Cell Biology

The primary utility of this compound lies in its ability to act as a tracer for lipid molecules within a bilayer. This property is leveraged in two main areas of cell biology research:

  • Membrane Fusion Assays: this compound is widely used to monitor the fusion of biological membranes, a fundamental process in events such as viral entry, neurotransmitter release, and intracellular trafficking. These assays typically rely on Förster Resonance Energy Transfer (FRET), where this compound acts as a donor fluorophore in conjunction with a suitable acceptor.

  • Lipid Domain and Raft Visualization: The probe can be used to label and track the movement and distribution of lipids within the plasma membrane, providing insights into the organization and dynamics of lipid microdomains, often referred to as lipid rafts.

Photophysical and Chemical Properties

This compound possesses favorable photophysical properties that make it a superior alternative to traditional fluorescein-based probes.[1][2] Its fluorophore, Oregon Green 488, is a fluorinated analog of fluorescein, which imparts greater photostability and a lower pKa.[1][2] This lower pKa (~4.7) renders its fluorescence essentially pH-insensitive within the physiological pH range, a significant advantage for live-cell imaging.[1][2]

PropertyValueReference
Excitation Maximum (λex)~496 nm[3]
Emission Maximum (λem)~524 nm[3]
Quantum Yield (Φ)0.91 ± 0.05[4]
pKa~4.7[1][2]
Molecular Weight1086.24 g/mol [1]
SolubilityDMSO[1]

Experimental Protocols

I. Membrane Fusion Assay using FRET

This protocol describes a lipid-mixing assay to monitor membrane fusion between two populations of vesicles (e.g., liposomes or extracellular vesicles) using this compound as the FRET donor and a rhodamine-labeled lipid, such as N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (N-Rh-PE), as the acceptor.[5]

Principle: When donor (this compound) and acceptor (N-Rh-PE) probes are in close proximity within the same membrane, excitation of the donor leads to energy transfer to the acceptor, resulting in quenched donor fluorescence and enhanced acceptor fluorescence. Upon fusion with an unlabeled vesicle population, the probes are diluted in the newly formed membrane, increasing the distance between them. This leads to a decrease in FRET efficiency, observed as an increase in donor fluorescence.

Materials:

  • This compound

  • N-Rh-PE

  • Unlabeled lipids (e.g., POPC, DOPC)

  • Chloroform

  • Buffer (e.g., HEPES-buffered saline, PBS)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Fluorometer or fluorescence plate reader

Methodology:

  • Liposome (B1194612) Preparation:

    • Prepare two lipid mixtures in chloroform:

      • Labeled Liposomes: Mix unlabeled lipids, this compound, and N-Rh-PE at a molar ratio of approximately 98:1:1.

      • Unlabeled Liposomes: Use only unlabeled lipids.

    • Dry the lipid mixtures under a stream of nitrogen gas to form a thin film.

    • Further dry the films under vacuum for at least 1 hour to remove residual solvent.

    • Hydrate the lipid films with the desired buffer to a final lipid concentration of 1-5 mM.

    • Subject the hydrated lipid suspensions to several freeze-thaw cycles.

    • Extrude the liposome suspensions through a polycarbonate membrane with the desired pore size (e.g., 100 nm) to create unilamellar vesicles of a defined size.

  • Fusion Assay:

    • In a fluorometer cuvette or a well of a microplate, mix the labeled and unlabeled liposome populations at a desired ratio (e.g., 1:9 labeled to unlabeled).

    • Monitor the fluorescence intensity of the donor (this compound) over time at its emission maximum (~524 nm) with excitation at its excitation maximum (~496 nm).

    • Induce fusion using the desired stimulus (e.g., addition of Ca²⁺ for SNARE-mediated fusion, change in pH, or addition of a fusogenic peptide).

    • Continue to record the donor fluorescence intensity. An increase in fluorescence indicates lipid mixing and, therefore, membrane fusion.

    • To determine the maximum fluorescence (100% fusion), add a detergent (e.g., Triton X-100) to completely disrupt the vesicles and dilute the probes.

  • Data Analysis:

    • The percentage of fusion at a given time point (t) can be calculated using the following formula: % Fusion(t) = [(F(t) - F_initial) / (F_max - F_initial)] * 100 Where:

      • F(t) is the fluorescence intensity at time t.

      • F_initial is the initial fluorescence intensity before the addition of the fusion stimulus.

      • F_max is the maximum fluorescence intensity after the addition of detergent.

FRET_Fusion_Assay cluster_prep Liposome Preparation cluster_assay Fusion Assay cluster_analysis Data Analysis prep_labeled Prepare Labeled Liposomes (this compound + N-Rh-PE) mix Mix Labeled and Unlabeled Liposomes prep_labeled->mix prep_unlabeled Prepare Unlabeled Liposomes prep_unlabeled->mix induce Induce Fusion (e.g., add Ca²⁺) mix->induce monitor Monitor Donor Fluorescence (Increase indicates fusion) induce->monitor lyse Lyse with Detergent (Determine F_max) monitor->lyse calculate Calculate % Fusion lyse->calculate

Caption: Logical workflow for labeling and visualizing lipid rafts in live cells.

Conclusion

This compound is a versatile and robust fluorescent lipid probe with significant applications in the study of membrane biology. Its superior photophysical properties compared to fluorescein-based probes make it an excellent choice for demanding applications such as live-cell imaging and quantitative FRET-based assays. The protocols outlined in this guide provide a starting point for researchers to employ this compound in their investigations of membrane fusion and lipid raft dynamics, paving the way for new discoveries in cellular function and disease.

References

FG 488 DHPE: A Technical Guide to its Spectroscopic Properties and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of FG 488 DHPE (N-(Oregon Green™ 488)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), a widely used fluorescent lipid probe. It details its core spectral properties, provides comprehensive experimental protocols for its use, and illustrates key concepts and workflows through diagrams.

Introduction to this compound

This compound is a phospholipid labeled on its headgroup with the bright, green-fluorescent Oregon Green™ 488 dye. This fluorophore is a fluorinated analog of fluorescein, offering significant advantages, including enhanced photostability and a lower pKa (approximately 4.7 versus 6.4 for fluorescein). This low pKa makes the fluorescence of Oregon Green™ 488 and its conjugates, like this compound, essentially insensitive to pH changes within the typical physiological range.

These properties make this compound an excellent tool for various biophysical and cell biology applications, including the study of membrane dynamics, lipid trafficking, and the preparation of fluorescently labeled liposomes for drug delivery research. It is particularly useful for techniques such as Fluorescence Recovery After Photobleaching (FRAP) to measure lateral diffusion in membranes.

Spectroscopic and Photophysical Properties

The fluorescence of this compound is characterized by its distinct excitation and emission spectra. Upon absorbing a photon of light, the Oregon Green™ 488 fluorophore transitions to an excited electronic state. It then rapidly relaxes to the lowest vibrational level of this excited state before returning to the ground state, emitting a photon of lower energy (longer wavelength) in the process. This phenomenon is visually explained by the Jablonski diagram below.

Quantitative Data Summary

The key photophysical parameters of this compound are summarized in the table below. It is important to note that while the excitation and emission maxima are well-documented for the lipid conjugate, the extinction coefficient and quantum yield are often reported for the parent Oregon Green™ 488 dye. Due to the nature of the conjugation, these values are considered a very close approximation for the lipid-labeled version.

ParameterValueNotes
Excitation Maximum (λex) ~496 nm[1][2]Can vary slightly depending on the solvent environment.
Emission Maximum (λem) ~524 nm[1][2]Stokes shift is approximately 28 nm.
Molar Extinction Coefficient (ε) ~80,000 cm⁻¹M⁻¹Value for the related Fluorescein DHPE, considered a close estimate.
Quantum Yield (Φ) 0.91 ± 0.05Measured for the Oregon Green™ 488 fluorophore.
Synonyms Oregon Green™ 488 DHPEThis compound is a commonly used synonym.[3]
Jablonski Diagram for Fluorescence

The process of light absorption and emission by the this compound fluorophore can be illustrated with a Jablonski diagram. This diagram shows the electronic and vibrational energy states of the molecule and the transitions between them.

Jablonski cluster_S0 S0 (Singlet Ground State) cluster_S1 S1 (First Excited Singlet State) s0_v3 s1_v0 v=0 s0_v2 s0_v1 s0_v0 v=0 s1_v2 s0_v0->s1_v2 Absorption (Excitation) s1_v3 s1_v2->s1_v0 Vibrational Relaxation s1_v1 s1_v0->s0_v3 Non-radiative Decay s1_v0->s0_v1 Fluorescence (Emission)

Jablonski diagram illustrating the principle of fluorescence.

Experimental Protocols

This compound is typically incorporated into liposomes or other lipid assemblies to study their properties or to track their localization. The following is a detailed methodology for the preparation of fluorescently labeled liposomes using the thin-film hydration method followed by sonication.

Materials
  • Primary phospholipid (e.g., DSPC, DOPC)

  • Cholesterol (optional, for modulating membrane fluidity)

  • This compound

  • Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES buffer)

Equipment
  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or probe sonicator

  • Extruder (optional, for creating unilamellar vesicles of a defined size)

  • Spectrofluorometer

Procedure: Liposome (B1194612) Preparation and Characterization
  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the primary lipid, cholesterol (if used), and this compound in chloroform. A typical molar ratio for the fluorescent probe is 0.5-1 mol%.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the lipid's phase transition temperature to evaporate the organic solvent.

    • Continue rotation under vacuum until a thin, uniform lipid film is formed on the inner wall of the flask and all solvent is removed.

  • Hydration:

    • Add the desired aqueous hydration buffer to the flask. The volume will determine the final lipid concentration.

    • Hydrate the lipid film by gentle rotation at a temperature above the lipid's phase transition temperature for approximately 1 hour. This process results in the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing (Sonication):

    • Submerge the flask containing the MLV suspension in a bath sonicator.

    • Sonicate for 5-10 minutes at a temperature above the lipid's transition temperature. Sonication should continue until the initially turbid suspension becomes more transparent, indicating the formation of smaller unilamellar vesicles (SUVs).

  • Characterization:

    • Transfer an aliquot of the liposome suspension to a cuvette.

    • Using a spectrofluorometer, measure the fluorescence emission spectrum by exciting at ~496 nm. A clear emission peak should be observed around 524 nm.

Experimental Workflow Diagram

The following diagram outlines the key steps in preparing and characterizing liposomes containing this compound.

G cluster_prep Liposome Preparation cluster_char Characterization & Use A 1. Dissolve Lipids (e.g., DSPC, Cholesterol, this compound) in Chloroform B 2. Create Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with Aqueous Buffer B->C D 4. Size Vesicles (Sonication or Extrusion) C->D E Fluorescent Liposome Suspension D->E F Spectroscopic Analysis (Excitation/Emission Spectra) E->F G Application (e.g., Cell Imaging, FRAP) E->G

Workflow for preparing and using this compound-labeled liposomes.

Applications and Considerations

This compound is a versatile tool for researchers. Its integration into lipid bilayers allows for:

  • Visualization of liposomes in cell culture or in vivo.

  • Studying membrane fusion and fission events.

  • Quantifying lipid diffusion and membrane fluidity through FRAP.

  • Monitoring pH in acidic organelles , leveraging the pH sensitivity of the fluorophore below its pKa.

When using this compound, researchers should be mindful of potential artifacts, such as dye self-quenching at high concentrations in the membrane. It is crucial to use the lowest possible concentration of the probe that still provides an adequate signal-to-noise ratio. Additionally, appropriate controls should always be included to account for any potential effects of the fluorescent label on the biological system under investigation.

References

Alternatives to Fluorescein DHPE for Advanced Membrane Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of fluorescent probes that serve as powerful alternatives to the traditionally used Fluorescein DHPE for investigating membrane structure and dynamics. This document delves into the core photophysical properties, experimental applications, and detailed protocols for a selection of advanced fluorescent membrane probes. The aim is to equip researchers with the necessary information to select the optimal probe for their specific research needs, enhancing the precision and depth of membrane studies in fundamental research and drug development.

Introduction: Beyond Fluorescein DHPE

Fluorescein DHPE (1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt) has been a workhorse in membrane studies, primarily for techniques like Fluorescence Recovery After Photobleaching (FRAP) to measure lipid diffusion. However, its photophysical properties, including pH sensitivity and relatively rapid photobleaching, can limit its application in more demanding experimental setups. The probes discussed in this guide offer significant advantages, such as enhanced photostability, sensitivity to the local membrane environment, and suitability for a broader range of advanced fluorescence microscopy techniques.

This guide will focus on the following key alternatives:

  • BODIPY-DHPE: A highly photostable and bright alternative for tracking lipid dynamics.

  • Laurdan and di-4-ANEPPDHQ: Environment-sensitive probes ideal for studying membrane order and lipid rafts.

  • MemGlow™ (NR12A, NR12S, NR4A): A newer class of solvatochromic dyes with excellent membrane-staining properties and sensitivity to membrane polarity.

Comparative Photophysical Properties

The selection of a fluorescent probe is critically dependent on its photophysical characteristics. The following table summarizes the key properties of the discussed alternatives to Fluorescein DHPE. "Lo" refers to the liquid-ordered phase, characteristic of lipid rafts, while "Ld" refers to the liquid-disordered phase.

ProbeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)Key Features
BODIPY-DHPE ~505~511High (~0.9)~5-7High photostability, bright fluorescence, relatively insensitive to environment.
Laurdan ~350-410~440 (Lo), ~490 (Ld)Variable~3.19 (POPC), ~2.26 (POPC, C-Laurdan)[1]Sensitive to membrane polarity/water content, used for GP imaging.
di-4-ANEPPDHQ ~488~560 (Lo), ~650 (Ld)[2]Moderate~1.85 (Ld), ~3.55 (Lo)[3]Sensitive to membrane order, suitable for confocal microscopy.
MemGlow™ NR12A ~550-580~640-670High~2.06 ns difference between POPC and POPC:Chol 50:50[4]Solvatochromic, bright, photostable, excellent for live-cell imaging.
MemGlow™ NR12S ~554~627 (in DMSO)0.55 (in DMSO)~2.26 ns difference between POPC and POPC:Chol 50:50[4]Solvatochromic, fluorogenic, stains the outer leaflet of membranes.
MemGlow™ NR4A ~550~640HighNot specifiedEnables nanoscale mapping of lipid order at the cell surface.

Experimental Applications and Protocols

This section provides detailed methodologies for key experiments using the discussed fluorescent probes.

Measuring Lipid Diffusion with BODIPY-DHPE using FRAP

Fluorescence Recovery After Photobleaching (FRAP) is a technique used to measure the lateral diffusion of fluorescently labeled molecules in a membrane. BODIPY-DHPE is an excellent probe for this application due to its high photostability.

Experimental Protocol: FRAP for Lipid Diffusion

  • Cell Preparation:

    • Plate cells on glass-bottom dishes suitable for high-resolution microscopy.

    • Grow cells to the desired confluency.

  • Labeling with BODIPY-DHPE:

    • Prepare a stock solution of BODIPY-DHPE in a suitable organic solvent (e.g., chloroform (B151607) or DMSO).

    • Prepare a labeling solution by diluting the stock solution in a serum-free medium or an appropriate buffer to a final concentration of 1-5 µM.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Incubate the cells with the labeling solution for 15-30 minutes at 37°C.

    • Wash the cells twice with a complete medium to remove unbound probe.

    • Add fresh, pre-warmed complete medium for imaging.

  • FRAP Data Acquisition (Confocal Microscope):

    • Identify a region of interest (ROI) on the plasma membrane of a labeled cell.

    • Acquire a few pre-bleach images at low laser power to establish the initial fluorescence intensity.

    • Use a high-intensity laser beam to photobleach a defined spot or region within the ROI.

    • Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached area.

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached ROI over time.

    • Correct for photobleaching during image acquisition by monitoring the fluorescence of a non-bleached region.

    • Normalize the recovery data to the pre-bleach intensity.

    • Fit the recovery curve to a diffusion model to extract the diffusion coefficient (D) and the mobile fraction (Mf).

FRAP_Workflow cluster_prep Sample Preparation cluster_acq FRAP Acquisition cluster_analysis Data Analysis A Plate cells on glass-bottom dish B Label cells with BODIPY-DHPE A->B C Acquire pre-bleach images B->C D Photobleach ROI C->D E Acquire post-bleach image series D->E F Measure fluorescence recovery E->F G Normalize and fit recovery curve F->G H Calculate D and Mf G->H

Workflow for a typical FRAP experiment.
Probing Membrane Order with Laurdan and di-4-ANEPPDHQ

Laurdan and di-4-ANEPPDHQ are powerful tools for visualizing membrane lipid order due to their environment-sensitive fluorescence. The spectral shift of these probes between liquid-ordered (Lo) and liquid-disordered (Ld) phases is quantified by the Generalized Polarization (GP) value.

Experimental Protocol: GP Imaging of Membrane Order

  • Cell/Vesicle Preparation:

    • For live cells, plate them on glass-bottom dishes. For model membranes, prepare giant unilamellar vesicles (GUVs) using standard methods like electroformation.

  • Labeling:

    • Laurdan: Prepare a stock solution in DMSO or ethanol. Dilute to a final concentration of 5-10 µM in a serum-free medium or buffer and incubate with cells for 30-60 minutes at 37°C.

    • di-4-ANEPPDHQ: Prepare a stock solution in DMSO. Dilute to a final concentration of 1-5 µM and incubate with cells for 5-15 minutes at room temperature.[2]

  • Image Acquisition (Confocal or Two-Photon Microscope):

    • Laurdan: Excite at ~405 nm. Simultaneously acquire images in two emission channels: one for the Lo phase (~420-460 nm) and one for the Ld phase (~470-510 nm).

    • di-4-ANEPPDHQ: Excite at ~488 nm. Simultaneously acquire images in two emission channels: one for the Lo phase (~500-580 nm) and one for the Ld phase (~620-750 nm).[2]

  • GP Calculation and Image Generation:

    • For each pixel in the acquired images, calculate the GP value using the following formula: GP = (ILo - ILd) / (ILo + ILd) where ILo and ILd are the fluorescence intensities in the Lo and Ld channels, respectively.

    • Generate a pseudo-colored GP image where the color scale represents the GP value, providing a visual map of membrane order.

GP_Imaging_Workflow A Label cells/GUVs with Laurdan or di-4-ANEPPDHQ B Acquire dual-channel fluorescence images (Lo and Ld channels) A->B C Calculate pixel-by-pixel GP value: GP = (I_Lo - I_Ld) / (I_Lo + I_Ld) B->C D Generate pseudo-colored GP image C->D E Quantitative analysis of membrane order D->E

Workflow for GP imaging of membrane order.
Monitoring Membrane Fusion with a FRET-based Assay

Fluorescence Resonance Energy Transfer (FRET) can be employed to monitor the mixing of lipids during membrane fusion. A common FRET pair for this application is NBD-PE (donor) and Rhodamine-PE (acceptor).

Experimental Protocol: Liposome (B1194612) Fusion Assay

  • Liposome Preparation:

    • Prepare two populations of liposomes:

      • Labeled Liposomes: Incorporate a FRET pair (e.g., 1 mol% NBD-PE and 1 mol% Rhodamine-PE) into the lipid mixture.

      • Unlabeled Liposomes: Prepare with the same lipid composition but without the fluorescent probes.

  • Fusion Assay:

    • Mix the labeled and unlabeled liposome populations in a fluorometer cuvette.

    • Induce fusion using a fusogen (e.g., PEG, Ca2+, or specific proteins).

    • Monitor the fluorescence of the donor (NBD, excitation ~460 nm, emission ~535 nm) and acceptor (Rhodamine, emission ~590 nm) over time.

  • Data Analysis:

    • As fusion occurs, the probes from the labeled liposomes will be diluted into the membranes of the unlabeled liposomes, increasing the average distance between the donor and acceptor.

    • This leads to a decrease in FRET efficiency, which is observed as an increase in donor fluorescence and a decrease in acceptor fluorescence.

    • The rate of change in fluorescence can be used to quantify the kinetics of membrane fusion.[5][6][7][8][9]

FRET_Fusion_Assay cluster_before Before Fusion cluster_after After Fusion A Labeled Liposomes (High FRET) B Add Unlabeled Liposomes + Fusogen A->B C Fused Liposomes (Low FRET) B->C

Principle of a FRET-based membrane fusion assay.
Live-Cell Membrane Imaging with MemGlow™ Probes

The MemGlow™ series of probes are excellent for long-term, live-cell imaging of the plasma membrane with minimal toxicity.

Experimental Protocol: Staining Live Cells with MemGlow™ NR12A

  • Cell Preparation:

    • Plate cells on a glass-bottom dish and grow to the desired confluency.

  • Staining:

    • Prepare a stock solution of MemGlow™ NR12A in DMSO.

    • Dilute the stock solution in a complete culture medium to a final concentration of 50-200 nM.

    • Replace the existing medium with the staining solution.

    • Incubate for 10-30 minutes at 37°C. No washing step is required.

  • Imaging:

    • Image the cells directly in the staining solution using a confocal microscope.

    • Excite at ~561 nm and collect emission at ~600-700 nm.

Visualizing Cellular Processes

The advanced fluorescent probes discussed in this guide can be used to visualize complex cellular processes. An important example is the role of lipid rafts in signal transduction.

Lipid Raft-Mediated Endocytosis Signaling Pathway

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction.[10][11][12][13][14] The following diagram illustrates a simplified signaling pathway for lipid raft-mediated endocytosis.

Lipid_Raft_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol LR Lipid Raft Eff Effector Protein LR->Eff Recruitment Rec Receptor Rec->LR Clustering in Lipid Raft Lig Ligand Lig->Rec Binding Endo Endocytic Vesicle Eff->Endo Initiation of Endocytosis Sig Downstream Signaling Endo->Sig

Simplified pathway of lipid raft-mediated endocytosis.

Conclusion

The alternatives to Fluorescein DHPE presented in this guide offer a significant leap forward in the study of cellular membranes. By leveraging the unique properties of probes like BODIPY-DHPE, Laurdan, di-4-ANEPPDHQ, and the MemGlow™ series, researchers can gain deeper insights into membrane dynamics, organization, and function. The detailed protocols and conceptual frameworks provided herein are intended to facilitate the adoption of these advanced techniques, ultimately driving innovation in cell biology and drug discovery.

References

FG 488 DHPE: A Technical Guide to Advanced Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of FG 488 DHPE (N-(Fluorescein-5-thiocarbamoyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt), a green-fluorescent phospholipid analog, and its significant advantages for live-cell imaging. Its superior photophysical properties and membrane--staining capabilities make it an invaluable tool for studying cellular architecture and dynamic processes.

Core Advantages of this compound

This compound, an alias for Oregon Green 488 DHPE, is a lipophilic fluorescent probe that integrates into the plasma membrane of living cells. Its key advantages over traditional fluorescein-based probes, such as Fluorescein (B123965) DHPE, lie in its enhanced photostability and pH-insensitivity within the physiological range.[1][2]

Key Benefits:

  • Exceptional Photostability: this compound is significantly more photostable than its fluorescein counterpart, allowing for longer and more intensive imaging sessions with reduced photobleaching.[1] This is crucial for time-lapse microscopy and tracking dynamic cellular events.

  • pH Insensitivity: The fluorescence of this compound is not affected by changes in pH within the typical physiological range (pH 7.2-7.4).[1][2] This provides a more stable and reliable signal in live-cell experiments where local pH fluctuations can occur.

  • High Quantum Yield: The fluorophore of this compound, Oregon Green 488, boasts a high fluorescence quantum yield of approximately 0.91, comparable to the bright Alexa Fluor 488 dye.[3] This translates to a bright fluorescent signal, enabling high-contrast imaging.

  • Excellent Spectral Properties: With excitation and emission maxima around 496 nm and 524 nm respectively, this compound is perfectly suited for standard FITC/GFP filter sets and the 488 nm laser line, common in most fluorescence microscopes.[2]

Quantitative Data Presentation

The following tables summarize the key photophysical and performance characteristics of this compound, providing a clear comparison with its predecessor, Fluorescein DHPE.

PropertyThis compound (Oregon Green 488 DHPE)Fluorescein DHPEReference
Excitation Maximum ~496 nm~496 nm[2]
Emission Maximum ~524 nm~519 nm[2]
Quantum Yield ~0.91Not specified[3]
pKa ~4.7~6.4[1][2][4]
Photostability More photostableLess photostable[1]
pH Sensitivity Insensitive in physiological pH rangeSensitive to pH changes[1][2]

Experimental Protocols

The following are detailed methodologies for utilizing this compound in live-cell imaging experiments, based on established protocols for similar fluorescent lipid probes.

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[4]

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Live-Cell Labeling Protocol for Adherent Cells

This protocol is adapted from general live-cell staining procedures and studies utilizing fluorescently labeled lipids.[5]

  • Cell Culture: Plate adherent cells on glass-bottom dishes or coverslips suitable for microscopy and culture overnight to allow for attachment.

  • Preparation of Staining Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a lipid-BSA complex by diluting the this compound stock solution to 100 µM in a solution containing 100 µM defatted bovine serum albumin (BSA) in phenol (B47542) red-free, 10 mM HEPES-buffered cell culture medium.[5]

  • Cell Washing: Wash the cultured cells three times with ice-cold HEPES-buffered culture medium.[5]

  • Staining: Add the 50 µM lipid-BSA complex solution to the cells.[5]

  • Incubation: Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.[5]

  • Washing: Remove the staining solution and wash the cells three times with fresh, pre-warmed HEPES-buffered culture medium containing 10% fetal calf serum to remove any unbound probe.[5]

  • Imaging: The cells are now ready for imaging. Use a fluorescence microscope equipped with a standard FITC/GFP filter set.

Imaging Parameters
  • Excitation: Use the 488 nm laser line for excitation.

  • Emission: Collect the emission signal between 500 nm and 550 nm.

  • Microscope Setup: For optimal results, use a confocal or total internal reflection fluorescence (TIRF) microscope.

Visualization of Cellular Processes

This compound is an excellent tool for visualizing the plasma membrane and studying its dynamics, including the organization of lipid rafts.

Experimental Workflow for Live-Cell Membrane Labeling

The following diagram illustrates the general workflow for labeling live cells with this compound.

G cluster_prep Preparation cluster_labeling Cell Labeling cluster_imaging Imaging prep_stock Prepare 1 mM this compound stock solution in DMSO prep_stain Prepare 50 µM staining solution with defatted BSA prep_stock->prep_stain wash_cells1 Wash cultured cells 3x with cold medium add_stain Add staining solution to cells wash_cells1->add_stain incubate Incubate for 30 min at 37°C add_stain->incubate wash_cells2 Wash cells 3x with pre-warmed medium incubate->wash_cells2 image Image with fluorescence microscope (488 nm excitation) wash_cells2->image

Workflow for labeling live cells with this compound.
Conceptual Diagram: this compound in the Study of Lipid Rafts

This diagram illustrates the incorporation of this compound into the cell membrane and its potential use in studying the dynamics of lipid rafts, which are specialized membrane microdomains enriched in cholesterol and certain lipids.

G cluster_membrane Plasma Membrane cluster_raft Lipid Raft cluster_nonraft Non-Raft Region cluster_process Cellular Processes cholesterol Cholesterol sphingolipid Sphingolipid endocytosis Endocytosis sphingolipid->endocytosis receptor Receptor Protein signaling Signal Transduction receptor->signaling phospholipid Phospholipid fg488 This compound fg488->phospholipid Intercalates into membrane

This compound in the context of plasma membrane and lipid rafts.

References

FG 488 DHPE: An In-depth Technical Guide to Studying Lipid Raft Organization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid rafts are dynamic, nanoscale assemblies of sphingolipids, cholesterol, and specific proteins within the cell membrane. These microdomains serve as critical platforms for a variety of cellular processes, including signal transduction, protein trafficking, and membrane fluidity regulation. The study of their organization and function is paramount for understanding cellular physiology and the pathogenesis of numerous diseases. N-(Fluorescein-5-thiocarbamoyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt (FG 488 DHPE), also known as Oregon Green™ 488 DHPE, is a fluorescently labeled phospholipid analog that has emerged as a powerful tool for investigating the intricate world of lipid rafts. Its favorable photophysical properties and ability to integrate into lipid bilayers make it an invaluable probe for visualizing and quantifying the organization and dynamics of these specialized membrane domains.

This technical guide provides a comprehensive overview of the application of this compound in the study of lipid raft organization. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this probe in their experimental workflows.

Properties of this compound

This compound is a glycerophosphoethanolamine (B1239297) where one of the fatty acid chains is fluorescently labeled with Oregon Green™ 488, a bright and photostable green-fluorescent dye. This fluorinated analog of fluorescein (B123965) offers several advantages for live-cell imaging.[1][2]

Key Advantages:

  • High Photostability: Oregon Green™ 488 DHPE exhibits greater resistance to photobleaching compared to traditional fluorescein-based probes, enabling longer imaging times and more robust data acquisition.[1]

  • pH Insensitivity in Physiological Range: With a pKa of approximately 4.7, its fluorescence is largely independent of pH fluctuations within the physiological range of the cell.[1][3]

  • Bright Green Fluorescence: The probe emits a strong green fluorescence, providing excellent signal-to-noise ratios for high-quality imaging.[]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound and its performance in lipid raft studies.

Table 1: Photophysical Properties of this compound

PropertyValueReference(s)
Excitation Maximum (λex)~496 nm[1]
Emission Maximum (λem)~524 nm[1]
pKa~4.7[1]
Molecular Weight~1086 g/mol [2]

Table 2: Diffusion Coefficients of Lipid Probes in Different Membrane Phases

Membrane PhaseDiffusion Coefficient (D)Reference(s)
Liquid-disordered (Ld)3-5 times faster than Lo phase[5]
Liquid-ordered (Lo)2-3 times slower than Ld phase[5]

Table 3: Example FRET Efficiency for Lipid Raft Integrity Assay

ConditionFRET Efficiency (%)InterpretationReference(s)
Untreated Cells (Intact Rafts)~61.5%High FRET indicates proximity of probes within rafts.[1]
MβCD Treated (Disrupted Rafts)~26.1%Low FRET suggests increased distance between probes.[1]
Cholesterol Repletion~57.7%Rescue of FRET indicates restoration of raft integrity.[1]

Experimental Protocols

I. Live-Cell Labeling with this compound for Lipid Raft Imaging

This protocol is adapted from general live-cell staining procedures and should be optimized for your specific cell type and experimental conditions.[6][7]

Materials:

  • This compound (stock solution in DMSO or ethanol)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Phosphate-buffered saline (PBS)

  • Cells cultured on glass-bottom dishes or coverslips

  • Confocal microscope with appropriate filter sets (e.g., excitation 488 nm, emission 500-550 nm)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 70-80%) on a suitable imaging substrate.

  • Preparation of Staining Solution:

    • Prepare a working stock solution of this compound in a serum-free medium. A final concentration in the range of 1-5 µM is a good starting point. The optimal concentration should be determined empirically.

    • Vortex the staining solution thoroughly before use.

  • Cell Staining:

    • Wash the cells twice with pre-warmed PBS.

    • Remove the PBS and add the pre-warmed this compound staining solution to the cells.

    • Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator, protected from light.

  • Washing:

    • After incubation, gently wash the cells three times with pre-warmed PBS or live-cell imaging medium to remove any unincorporated dye.

  • Imaging:

    • Replace the wash buffer with fresh, pre-warmed live-cell imaging medium.

    • Immediately proceed to image the cells using a confocal microscope. Acquire images using settings optimized for Oregon Green 488 fluorescence.

II. Co-localization with a Lipid Raft Marker (e.g., Cholera Toxin Subunit B)

To confirm the localization of this compound to lipid rafts, co-staining with a known raft marker, such as the fluorescently-labeled Cholera Toxin Subunit B (CTxB), which binds to the ganglioside GM1, is recommended.[8]

Procedure:

  • Follow the protocol for live-cell labeling with this compound as described above.

  • After the this compound staining and washing steps, incubate the cells with a fluorescently-labeled CTxB conjugate (e.g., Alexa Fluor 594-CTxB) at a concentration of 1-5 µg/mL in cold serum-free medium for 10-15 minutes on ice.

  • Wash the cells three times with cold PBS.

  • Image the cells using a confocal microscope, acquiring images in both the green (this compound) and red (CTxB) channels.

  • Analyze the images for co-localization between the two fluorescent signals.

III. Control Experiment: Lipid Raft Disruption

To validate that the observed this compound distribution is dependent on intact lipid rafts, a control experiment involving the disruption of these domains is essential. Methyl-β-cyclodextrin (MβCD) is a commonly used agent that depletes cholesterol from the membrane, thereby disrupting lipid rafts.

Procedure:

  • Label cells with this compound as described in Protocol I.

  • After labeling and washing, treat the cells with 5-10 mM MβCD in serum-free medium for 30-60 minutes at 37°C.

  • Wash the cells with PBS and image them immediately.

  • Compare the fluorescence distribution of this compound in MβCD-treated cells to that in untreated control cells. A more diffuse, less punctate staining pattern is expected upon raft disruption.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving lipid rafts and a proposed experimental workflow for their study using this compound.

Signaling Pathway: NCAM-Mediated Neurite Outgrowth

The Neural Cell Adhesion Molecule (NCAM) is known to associate with lipid rafts to initiate signaling cascades that promote neurite outgrowth. This process involves the activation of the non-receptor tyrosine kinase Fyn and the FGF receptor.[9] this compound can be used to visualize the integrity and distribution of lipid rafts during this process.

NCAM_Signaling cluster_raft Lipid Raft cluster_nonraft Non-Raft Membrane NCAM_raft NCAM140 Fyn Fyn NCAM_raft->Fyn activates FAK FAK Fyn->FAK phosphorylates Neurite_Outgrowth Neurite Outgrowth FAK->Neurite_Outgrowth NCAM_nonraft NCAM140 FGFR FGF Receptor NCAM_nonraft->FGFR activates ERK ERK1/2 FGFR->ERK activates ERK->Neurite_Outgrowth NCAM_activation NCAM Homophilic Activation NCAM_activation->NCAM_raft NCAM_activation->NCAM_nonraft

NCAM signaling pathways in and out of lipid rafts.
Signaling Pathway: Arf6-Dependent Recycling of Lipid Rafts

The small GTPase Arf6 regulates the recycling of lipid rafts from endosomal compartments back to the plasma membrane. This pathway is crucial for processes like cell adhesion and migration.[10] this compound can be used to track the movement of lipid rafts through this recycling pathway.

Arf6_Recycling Plasma_Membrane Plasma Membrane (Lipid Rafts) Endocytosis Endocytosis Plasma_Membrane->Endocytosis Internalization Recycling_Endosome Recycling Endosome Endocytosis->Recycling_Endosome Exocytosis Exocytosis Recycling_Endosome->Exocytosis Arf6-dependent Arf6_GDP Arf6-GDP Recycling_Endosome->Arf6_GDP associates with Exocytosis->Plasma_Membrane Recycling Arf6_GTP Arf6-GTP Arf6_GDP->Arf6_GTP GEF Arf6_GTP->Endocytosis promotes Arf6_GTP->Exocytosis promotes

Arf6-dependent recycling pathway of lipid rafts.
Experimental Workflow: FRET Microscopy for Lipid Raft Integrity

Förster Resonance Energy Transfer (FRET) microscopy is a powerful technique to study the proximity of molecules at the nanometer scale, making it ideal for investigating the integrity of lipid rafts.[1] By using a FRET pair of fluorescent lipid probes, such as a donor like this compound and a suitable acceptor, changes in FRET efficiency can quantify the disruption or formation of lipid rafts.

FRET_Workflow Start Start: Live Cells Label_Donor Label with Donor (e.g., this compound) Start->Label_Donor Label_Acceptor Label with Acceptor (e.g., Rhodamine-DHPE) Label_Donor->Label_Acceptor Image_Control Image Untreated Cells (Baseline FRET) Label_Acceptor->Image_Control Treat_Cells Treat Cells (e.g., MβCD, Drug Candidate) Image_Control->Treat_Cells Analyze_FRET Analyze FRET Efficiency (Donor Quenching) Image_Control->Analyze_FRET Image_Treated Image Treated Cells Treat_Cells->Image_Treated Image_Treated->Analyze_FRET Conclusion Conclusion: Assess Lipid Raft Integrity Analyze_FRET->Conclusion

Workflow for FRET-based analysis of lipid raft integrity.

Conclusion

This compound stands out as a superior fluorescent probe for the investigation of lipid raft organization and dynamics in living cells. Its enhanced photostability and pH insensitivity provide a reliable platform for a variety of advanced fluorescence microscopy techniques. By following the detailed protocols and conceptual frameworks presented in this guide, researchers can effectively employ this compound to gain deeper insights into the critical role of lipid rafts in cellular signaling, membrane trafficking, and disease, thereby advancing opportunities for novel therapeutic interventions.

References

FG 488 DHPE: A Technical Guide to a pH-Sensitive Membrane Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FG 488 DHPE, also known as Oregon Green 488® DHPE (1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), is a fluorescently labeled phospholipid analog that has emerged as a powerful tool for investigating pH dynamics at the lipid-water interface of cellular and artificial membranes. This lipophilic probe integrates seamlessly into lipid bilayers, allowing for real-time, quantitative measurements of proton concentration changes in various biological and model systems. Its pH-dependent fluorescence makes it particularly valuable for studying processes involving proton translocation, such as the activity of membrane-bound proton pumps, endocytosis, and vesicle acidification.[1][2][3]

This technical guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation related to the use of this compound as a pH-sensitive membrane probe.

Core Principles of pH Sensing

The functionality of this compound as a pH sensor is rooted in the pH-dependent fluorescence of its Oregon Green 488 headgroup.[1][4] Oregon Green 488 is a fluorinated derivative of fluorescein (B123965), which exhibits greater photostability and a lower pKa than its parent compound.[4][5] The fluorescence intensity of the Oregon Green 488 moiety is quenched in acidic environments due to the protonation of the fluorophore. As the pH increases, the fluorophore is deprotonated, leading to a significant increase in fluorescence emission. This relationship between pH and fluorescence intensity allows for the quantitative determination of pH within the probe's sensing range.

The apparent pKa of the probe—the pH at which it is 50% protonated and 50% deprotonated—is a critical parameter. While the free Oregon Green 488 dye has a pKa of approximately 4.7, its conjugation to DHPE and insertion into a lipid bilayer shifts this value into the physiological range.[5][6][7] This shift is influenced by the local membrane environment, including lipid composition and charge.[2]

cluster_membrane Lipid Bilayer cluster_acidic Low pH (Acidic) cluster_basic High pH (Basic) Probe This compound Fluorescence_low Low Fluorescence (Quenched) Probe->Fluorescence_low Fluorescence_high High Fluorescence (Unquenched) Probe->Fluorescence_high H_ion_low H+ H_ion_low->Probe Protonation Start Start Prepare_Vesicles Prepare Proteoliposomes (with this compound) Start->Prepare_Vesicles Add_to_Buffer Add Vesicles to Buffer with Valinomycin Prepare_Vesicles->Add_to_Buffer Measure_Baseline Measure Baseline Fluorescence Add_to_Buffer->Measure_Baseline Add_ATP Add ATP (Initiate Pumping) Measure_Baseline->Add_ATP Monitor_Quenching Monitor Fluorescence Quenching Add_ATP->Monitor_Quenching Add_Inhibitor Add Inhibitor (e.g., NaN3) Monitor_Quenching->Add_Inhibitor Add_CCCP Add CCCP (Deplete Gradient) Add_Inhibitor->Add_CCCP Calibrate Calibrate Signal to pH Add_CCCP->Calibrate End End Calibrate->End Start Start Prepare_Vesicles Prepare Proteoliposomes (with this compound) Start->Prepare_Vesicles Create_Gradient Create K+ Gradient Across Membrane Prepare_Vesicles->Create_Gradient Add_Valinomycin Add Valinomycin (Initiate H+ Flux) Create_Gradient->Add_Valinomycin Monitor_Quenching Monitor Fluorescence Quenching Add_Valinomycin->Monitor_Quenching Add_CCCP Add CCCP (Permeabilize Vesicles) Monitor_Quenching->Add_CCCP Normalize_Data Normalize and Plot Fluorescence vs. Time Add_CCCP->Normalize_Data End End Normalize_Data->End

References

Methodological & Application

Application Note & Protocol: Labeling of Liposomes with FG 488 DHPE

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the fluorescent labeling of liposomes using Fluorescein-488-DHPE (FG 488 DHPE) or its more photostable and pH-insensitive analog, Oregon Green® 488 DHPE. This protocol is intended for researchers, scientists, and drug development professionals who require fluorescently labeled liposomes for a variety of applications, including cellular uptake studies, biodistribution analysis, and high-throughput screening. The protocol covers liposome (B1194612) preparation by the lipid film hydration and extrusion method, incorporation of the fluorescent dye, and subsequent purification and characterization of the labeled vesicles.

Introduction

Liposomes are versatile, self-assembling vesicles composed of a lipid bilayer that are widely used as delivery vehicles for therapeutic agents and in various biomedical research applications. The ability to fluorescently label liposomes is crucial for their visualization and tracking in vitro and in vivo. This compound is a lipophilic fluorescent dye that readily incorporates into the lipid bilayer of liposomes, providing a stable and bright fluorescent signal. An excellent alternative is Oregon Green® 488 DHPE, a fluorinated analog of fluorescein (B123965) that offers greater photostability and a lower pKa, making its fluorescence less sensitive to pH changes within the physiological range.[1][2][3] This protocol details a reliable method for the preparation, labeling, and characterization of fluorescent liposomes.

Materials and Reagents

Material/ReagentSupplierCatalog No. (Example)
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)Avanti Polar Lipids850375
Cholesterol (CHOL)Sigma-AldrichC8667
Oregon Green® 488 DHPEThermo Fisher ScientificO12650
Chloroform (B151607)Sigma-AldrichC2432
MethanolFisher ScientificA412-4
HEPES BufferSigma-AldrichH3375
SucroseSigma-AldrichS0389
Sepharose® CL-4BGE Healthcare17015001
Phosphate-Buffered Saline (PBS)Gibco10010023

Equipment

Equipment
Rotary evaporator
Bath sonicator
Mini-Extruder
Polycarbonate membranes (100 nm pore size)
Dynamic Light Scattering (DLS) instrument
Fluorescence spectrophotometer
Glass vials and syringes
Chromatography column

Experimental Protocol

This protocol describes the preparation of 100 nm liposomes with a lipid composition of DOPC:CHOL and labeled with Oregon Green® 488 DHPE.

Preparation of the Lipid Film
  • Lipid Mixture Preparation: In a clean glass vial, combine the desired lipids in chloroform. A common molar ratio is 54:45:1 for DOPC:CHOL:Oregon Green® 488 DHPE.[2] For a total lipid amount of 10 µmol, this would be:

    • 5.4 µmol DOPC

    • 4.5 µmol Cholesterol

    • 0.1 µmol Oregon Green® 488 DHPE

  • Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inside of the vial.

  • Drying: Place the vial under a high vacuum for at least 2 hours to remove any residual solvent.

Hydration of the Lipid Film
  • Hydration Buffer: Prepare a hydration buffer, for example, 10% sucrose, 20mM HEPES, pH 7.3.[2]

  • Hydration: Add the hydration buffer to the dried lipid film. The volume will depend on the desired final lipid concentration (e.g., 1 mL for a final concentration of 10 mM total lipid).

  • Vortexing: Vortex the vial until the lipid film is fully suspended, creating a milky suspension of multilamellar vesicles (MLVs).

Liposome Extrusion
  • Freeze-Thaw Cycles (Optional): To improve the homogeneity of the liposome suspension, subject it to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.[4]

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane.

    • Heat the extruder to a temperature above the phase transition temperature of the lipids (for DOPC, room temperature is sufficient).

    • Pass the MLV suspension through the extruder 11-21 times to form large unilamellar vesicles (LUVs) with a uniform size distribution.[4]

Purification of Labeled Liposomes

To remove any unincorporated this compound, a purification step is necessary. Gel filtration chromatography is a common and effective method.[5]

  • Column Preparation: Pack a chromatography column with Sepharose® CL-4B and equilibrate with the desired buffer (e.g., PBS).

  • Sample Loading: Carefully load the extruded liposome suspension onto the top of the gel bed.

  • Elution: Elute the sample with the equilibration buffer. The larger, labeled liposomes will elute first, while the smaller, free dye molecules will be retained in the column.

  • Fraction Collection: Collect the fractions and identify those containing the fluorescently labeled liposomes using a fluorescence spectrophotometer.

Characterization of Labeled Liposomes

ParameterMethodTypical Values
Size Distribution Dynamic Light Scattering (DLS)90-120 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Dynamic Light Scattering (DLS)Varies with lipid composition
Labeling Efficiency Fluorescence Spectroscopy> 95% after purification

Experimental Workflow

LiposomeLabelingWorkflow cluster_prep Lipid Film Preparation cluster_formation Liposome Formation cluster_purification Purification cluster_characterization Characterization LipidMixing 1. Mix Lipids (DOPC, CHOL, this compound) in Chloroform Evaporation 2. Solvent Evaporation (Rotary Evaporator) LipidMixing->Evaporation Drying 3. High Vacuum Drying Evaporation->Drying Hydration 4. Hydration with Aqueous Buffer Drying->Hydration Extrusion 5. Extrusion (100 nm membrane) Hydration->Extrusion GelFiltration 6. Gel Filtration (e.g., Sepharose CL-4B) Extrusion->GelFiltration DLS 7. DLS Analysis (Size, PDI, Zeta Potential) GelFiltration->DLS Fluorescence 8. Fluorescence Spectroscopy DLS->Fluorescence

Caption: Workflow for labeling liposomes with this compound.

Data Summary

Lipid Composition and Formulation Parameters
ComponentMolar Ratio (%)Example Concentration (for 10 mM total lipid)
DOPC545.4 mM
Cholesterol454.5 mM
Oregon Green® 488 DHPE10.1 mM
Hydration Buffer 10% sucrose, 20mM HEPES, pH 7.3
Extrusion Membrane 100 nm polycarbonate
Spectroscopic Properties of Oregon Green® 488 DHPE
PropertyValue
Excitation Maximum ~496 nm
Emission Maximum ~524 nm
pKa ~4.7

Troubleshooting

IssuePossible CauseSolution
Low Labeling Efficiency Inefficient incorporation of dyeEnsure complete drying of the lipid film. Optimize the molar ratio of the dye.
Broad Size Distribution (High PDI) Incomplete extrusionIncrease the number of extrusion cycles. Ensure the extruder is heated properly.
Liposome Aggregation Improper buffer conditions or high lipid concentrationAdjust the pH or ionic strength of the buffer. Prepare more dilute liposome suspensions.
Free Dye in Final Sample Incomplete purificationIncrease the column length for gel filtration. Optimize the elution protocol.

Conclusion

This protocol provides a robust and reproducible method for labeling liposomes with this compound or its analog, Oregon Green® 488 DHPE. The resulting fluorescently labeled liposomes are suitable for a wide range of biological applications. Proper characterization of the labeled liposomes is essential to ensure the quality and consistency of experimental results. The choice of fluorescent dye can impact the physicochemical properties of the liposomes, and therefore, it is crucial to characterize each new formulation.[6]

References

Application Notes and Protocols for FG 488 DHPE in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FG 488 DHPE (1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, fluorescein-lissamine) is a fluorescently labeled phospholipid analog that serves as a powerful tool for investigating membrane structure and dynamics in a variety of biological contexts. Labeled with the bright and photostable Oregon Green 488 fluorophore, this probe readily integrates into lipid bilayers, allowing for the direct visualization of cellular membranes. Its enhanced photostability and pH insensitivity within the physiological range make it a superior alternative to traditional fluorescein-based lipid probes.[1][2][3][4][5][6]

These application notes provide detailed protocols for the use of this compound in fluorescence microscopy, with a focus on membrane labeling, lipid raft analysis, and cell fusion assays.

Quantitative Data

A summary of the key photophysical properties of this compound is presented below for easy reference and comparison.

PropertyValueReference
Synonyms Oregon Green™ 488 DHPE[5][6][7][8][9]
Excitation Maximum (λex) ~496 nm[6][7][8][9]
Emission Maximum (λem) ~524 nm[6][7][8][9]
Quantum Yield ~0.91[1]
pKa ~4.7[5][6]
Molecular Weight ~1086.24 g/mol [5]
Extinction Coefficient ~76,000 cm⁻¹M⁻¹
Recommended Solvent DMSO[5]

Experimental Protocols

Live Cell Membrane Labeling

This protocol describes the general procedure for labeling the plasma membrane of live cells with this compound.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM or HBSS)

  • Cultured cells on glass-bottom dishes or coverslips

Protocol:

  • Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 1-5 mM. Store the stock solution at -20°C, protected from light and moisture.

  • Prepare a Working Solution: On the day of the experiment, dilute the stock solution in serum-free culture medium or an appropriate buffer (e.g., HBSS) to a final working concentration. A typical starting concentration is 5 µM. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

  • Cell Preparation: Grow cells to the desired confluency on a glass-bottom dish or coverslip suitable for fluorescence microscopy.

  • Labeling: Remove the culture medium and wash the cells once with pre-warmed serum-free medium. Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C.[10]

  • Washing: After incubation, remove the labeling solution and wash the cells two to three times with pre-warmed imaging medium to remove any unincorporated probe.

  • Imaging: The cells are now ready for imaging. Use a fluorescence microscope equipped with a filter set appropriate for the Oregon Green 488 fluorophore (e.g., a standard FITC filter set).

Experimental Workflow for Live Cell Membrane Labeling

G A Prepare this compound stock solution (1-5 mM in DMSO) B Dilute stock to working concentration (e.g., 5 µM) in serum-free medium A->B E Incubate cells with This compound working solution (15-30 min, 37°C) B->E C Culture cells on glass-bottom dish D Wash cells with serum-free medium C->D D->E F Wash cells 2-3 times with imaging medium E->F G Image with fluorescence microscope (FITC filter set) F->G

Caption: Workflow for labeling live cell membranes with this compound.

Lipid Raft Visualization

This compound can be used to study the heterogeneity of the plasma membrane, including the visualization of lipid rafts. Lipid rafts are small, dynamic, sterol- and sphingolipid-enriched domains that are involved in cell signaling and trafficking. This protocol provides a method for observing the distribution of this compound in the plasma membrane to infer the presence of these microdomains.

Materials:

  • Cells labeled with this compound (as described in Protocol 1)

  • (Optional) Positive control for lipid rafts: Cholera toxin subunit B (CT-B) conjugated to a fluorescent probe with a different emission spectrum (e.g., Alexa Fluor 594). CT-B binds to the ganglioside GM1, a known lipid raft marker.

  • Confocal or other high-resolution fluorescence microscope

Protocol:

  • Cell Labeling: Label live cells with this compound as described in the "Live Cell Membrane Labeling" protocol. If using a positive control, co-incubate the cells with the fluorescently labeled CT-B.

  • Imaging: Acquire high-resolution images of the cell membrane using a confocal microscope. Use imaging conditions that minimize phototoxicity and photobleaching.

  • Analysis: Analyze the distribution of this compound fluorescence in the plasma membrane. In many cell types, lipid raft domains will appear as brighter, more concentrated patches of fluorescence, indicating a preferential partitioning of the probe into these ordered membrane regions. Co-localization with the lipid raft marker (e.g., fluorescent CT-B) can provide further evidence for the association of this compound with these domains.

Logical Relationship for Lipid Raft Analysis

G A This compound B Plasma Membrane A->B incorporates into C Lipid Rafts (Ordered Domains) A->C partitions into D Non-Raft Regions (Disordered Domains) A->D partitions into B->C B->D F Enriched Signal C->F results in G Diffuse Signal D->G results in E Fluorescence Signal F->E G->E G cluster_0 Effector Cells cluster_1 Target Cells A Label with This compound (Green) C Co-culture labeled cell populations A->C B Label with Red Fluorescent Lipid B->C D Induce cell fusion (e.g., with PEG) C->D E Image with fluorescence microscope D->E F Analyze for co-localization of green and red fluorescence in fused cells (syncytia) E->F

References

Application Notes and Protocols for FG 488 DHPE in Cell Membrane Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of FG 488 DHPE (Fluorescein Green 488 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), also known as Oregon Green™ 488 DHPE, for staining the plasma membrane of live and fixed cells. This fluorescently labeled phospholipid analog is a powerful tool for visualizing cell morphology, studying membrane dynamics, and assessing cellular responses to various stimuli, making it a valuable reagent in basic research and drug development.

Introduction to this compound

This compound is a lipophilic fluorescent probe that readily incorporates into the lipid bilayer of cell membranes. Its bright green fluorescence, with excitation and emission maxima at approximately 496 nm and 524 nm respectively, is well-suited for standard fluorescein (B123965) (FITC) filter sets on fluorescence microscopes and flow cytometers. The fluorophore is attached to the headgroup of the DHPE (dihexadecanoyl-sn-glycero-3-phosphoethanolamine) lipid, allowing the lipid moiety to anchor the dye within the plasma membrane. This property makes it an excellent tool for outlining cell boundaries, studying membrane integrity, lipid raft dynamics, and membrane fusion/fission events.

Key Applications

  • Live Cell Imaging: Visualize cell morphology and track changes in the plasma membrane in real-time.

  • Fixed Cell Staining: Outline cell boundaries for co-localization studies with intracellular targets.

  • Lipid Raft Analysis: Investigate the formation, dynamics, and protein composition of lipid rafts.

  • Membrane Dynamics Studies: Utilize techniques like Fluorescence Recovery After Photobleaching (FRAP) to measure lipid mobility.

  • Drug Discovery and High-Content Screening (HCS): Assess the effects of compounds on membrane integrity, morphology, and signaling pathways.[1]

  • FRET (Förster Resonance Energy Transfer) Microscopy: Serve as a FRET partner to study protein-lipid and protein-protein interactions at the membrane.

Quantitative Data Summary

The optimal concentration and incubation time for this compound can vary depending on the cell type and experimental conditions. The following table provides a summary of recommended starting concentrations and incubation times based on available data and general cell staining protocols. It is crucial to optimize these parameters for each specific cell line and application.

Cell TypeRecommended ConcentrationIncubation TimeIncubation TemperatureNotes
General Mammalian Cells (e.g., HeLa, CHO) 1 - 10 µM10 - 30 minutesRoom Temperature or 37°CStart with a lower concentration and shorter incubation time to minimize potential cytotoxicity.
Suspension Cells (e.g., Jurkat) 1 - 5 µM15 - 30 minutes37°CGentle mixing during incubation can improve staining uniformity.
Mouse Embryonic Stem (ES) Cells 1:200 dilution of a stock solution (specific concentration not provided)15 minutes37°CBased on a protocol for a similar "PlasMem Bright Green" dye.[2]
KB human endocervical adenocarcinoma cells 200 nMNot specifiedNot specifiedBased on a protocol for "BioTracker™ Membright 488".[3]

Note: Always perform a titration experiment to determine the optimal concentration that provides bright staining with minimal background and cytotoxicity for your specific cell type.

Experimental Protocols

Live Cell Membrane Staining Protocol

This protocol provides a general procedure for staining the plasma membrane of live adherent or suspension cells.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO or ethanol)

  • Live cell imaging buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or phenol (B47542) red-free medium)

  • Cells cultured on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide)

Procedure:

  • Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed (37°C) live cell imaging buffer to the desired final concentration (start with a range of 1-10 µM).

  • Cell Preparation:

    • Adherent Cells: Remove the culture medium and wash the cells once with pre-warmed imaging buffer.

    • Suspension Cells: Pellet the cells by centrifugation, remove the supernatant, and resuspend in pre-warmed imaging buffer.

  • Staining: Add the staining solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

  • Washing:

    • Adherent Cells: Gently remove the staining solution and wash the cells 2-3 times with pre-warmed imaging buffer.

    • Suspension Cells: Pellet the cells by centrifugation, remove the supernatant, and resuspend in fresh, pre-warmed imaging buffer. Repeat the wash step twice.

  • Imaging: Image the cells immediately using a fluorescence microscope with a standard FITC filter set.

Fixed Cell Membrane Staining Protocol

This protocol is for staining the plasma membrane of cells that have been previously fixed.

Materials:

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Cells cultured on coverslips or slides

Procedure:

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Staining: Prepare the this compound staining solution in PBS at the desired concentration (e.g., 5-10 µM). Add the staining solution to the fixed cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Image the cells using a fluorescence microscope.

Visualization of Experimental Workflows and Signaling Pathways

General Live Cell Staining Workflow

LiveCellStaining cluster_prep Cell Preparation cluster_stain Staining cluster_post_stain Post-Staining Culture Culture Cells Wash1 Wash with Buffer Culture->Wash1 Incubate Incubate with Stain Wash1->Incubate PrepareStain Prepare this compound Staining Solution PrepareStain->Incubate Wash2 Wash Cells Incubate->Wash2 Image Fluorescence Imaging Wash2->Image

Caption: Workflow for live cell membrane staining with this compound.

Investigating Drug-Induced Changes in Membrane Integrity

This compound can be used in high-content screening assays to assess the effects of drug candidates on cell membrane integrity. A decrease in fluorescence intensity or changes in membrane morphology can indicate cytotoxic effects.

DrugScreeningWorkflow cluster_setup Assay Setup cluster_staining Staining cluster_analysis Analysis SeedCells Seed Cells in Microplate AddCompounds Add Drug Compounds SeedCells->AddCompounds StainCells Stain with This compound AddCompounds->StainCells HCS High-Content Imaging StainCells->HCS Analyze Image Analysis: - Fluorescence Intensity - Cell Morphology HCS->Analyze IdentifyHits Identify 'Hit' Compounds Analyze->IdentifyHits

Caption: High-content screening workflow for membrane integrity.

Considerations and Troubleshooting

  • Cytotoxicity: Although generally well-tolerated for short-term staining, high concentrations or prolonged incubation with this compound may be toxic to some cell types. It is essential to perform a viability assay (e.g., using a live/dead stain) to determine the optimal non-toxic concentration.

  • Phototoxicity: Like all fluorophores, this compound is susceptible to photobleaching and can generate reactive oxygen species upon prolonged exposure to excitation light, which can be harmful to live cells. Use the lowest possible laser power and exposure time during imaging.

  • Uneven Staining: Ensure that the staining solution is well-mixed and that cells are evenly covered. For adherent cells, gentle rocking of the plate during incubation can help.

  • High Background: Inadequate washing can result in high background fluorescence. Ensure thorough but gentle washing steps. Using a phenol red-free imaging medium can also reduce background.

Conclusion

This compound is a versatile and robust fluorescent probe for labeling the plasma membrane in a wide range of cell types. By following the recommended protocols and optimizing conditions for specific experimental needs, researchers can effectively utilize this tool for detailed studies of membrane biology, drug-membrane interactions, and high-throughput screening applications.

References

Tracking Endocytosis with FG 488 DHPE: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using FG 488 DHPE (Oregon Green™ 488 DHPE), a fluorescently labeled phospholipid, for the visualization and quantification of endocytosis in live cells. This document includes detailed protocols for cell labeling, live-cell imaging, and data analysis, as well as an overview of the underlying cellular pathways.

Introduction

Endocytosis is a fundamental cellular process responsible for the uptake of extracellular material, regulation of cell surface receptor expression, and nutrient acquisition. This compound is a valuable tool for studying this process. As a fluorescent phospholipid analog, it integrates into the outer leaflet of the plasma membrane. Upon internalization through endocytic vesicles, its fluorescence can be tracked, providing a direct readout of endocytic activity.

This compound is a fluorinated analog of fluorescein (B123965), offering significant advantages for live-cell imaging. It is more photostable than fluorescein and its fluorescence is largely independent of pH in the physiological range (pKa ≈ 4.7).[1][2] This is a critical feature, as the pH within endosomes acidifies during their maturation, a change that can affect the fluorescence of pH-sensitive dyes.

Key Properties of this compound:

PropertyValueReference
Excitation Maximum ~496 nm[1]
Emission Maximum ~524 nm[1]
pKa ~4.7[1][2]
Molecular Weight ~1086 g/mol [2]

Experimental Protocols

Protocol 1: Live-Cell Labeling and Imaging of Endocytosis

This protocol outlines the steps for labeling the plasma membrane of live cells with this compound and subsequently imaging its internalization.

Materials:

  • This compound (Oregon Green™ 488 DHPE)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM with 25 mM HEPES)

  • Cultured cells on glass-bottom dishes or chamber slides

  • Fluorescence microscope equipped with a 488 nm laser line, appropriate filters, and an environmental chamber (37°C, 5% CO2)

Procedure:

  • Prepare a Stock Solution of this compound:

    • Dissolve this compound in DMSO to a final concentration of 1 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • Cell Preparation:

    • Plate cells on a glass-bottom dish or chamber slide at a density that will result in 50-70% confluency on the day of the experiment.

    • Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

  • Labeling the Plasma Membrane:

    • Warm the live-cell imaging medium to 37°C.

    • Prepare a working solution of this compound by diluting the 1 mM stock solution in the pre-warmed imaging medium to a final concentration of 1-5 µM.

    • Remove the culture medium from the cells and wash once with pre-warmed imaging medium.

    • Add the this compound working solution to the cells and incubate for 10-15 minutes at 37°C.

  • Imaging Endocytosis:

    • After incubation, gently wash the cells two to three times with pre-warmed imaging medium to remove excess probe from the cell surface.

    • Add fresh, pre-warmed imaging medium to the cells.

    • Immediately transfer the dish to the fluorescence microscope equipped with an environmental chamber.

    • Acquire images using a 488 nm excitation source and a standard FITC/GFP emission filter.

    • To observe the dynamics of endocytosis, perform time-lapse imaging, capturing images every 1-5 minutes for a period of 30-60 minutes.

Protocol 2: Co-localization with Endocytic Pathway Markers

To identify the specific endocytic pathways involved in the uptake of this compound, co-localization studies with known markers can be performed.

Materials:

  • Cells labeled with this compound (as described in Protocol 1)

  • Fluorescently-labeled markers for specific endocytic pathways (e.g., Alexa Fluor™ 568-labeled Transferrin for clathrin-mediated endocytosis, Alexa Fluor™ 594-labeled Cholera Toxin Subunit B for caveolae-mediated endocytosis)

  • Antibodies against endosomal markers (e.g., anti-Rab5 for early endosomes, anti-Rab7 for late endosomes) and corresponding fluorescently-labeled secondary antibodies.

Procedure for Co-localization with a Fluorescent Ligand (e.g., Transferrin):

  • Follow steps 1-3 of Protocol 1 to label cells with this compound.

  • During the final 10-15 minutes of the this compound incubation, add the fluorescently-labeled transferrin to the medium at a final concentration of 25-50 µg/mL.

  • Wash the cells as described in Protocol 1.

  • Image the cells using appropriate laser lines and filters for both this compound (green channel) and the chosen marker (e.g., red channel for Alexa Fluor™ 568).

  • Analyze the merged images for co-localization (yellow puncta), which indicates that this compound is being internalized via the same pathway as transferrin.

Procedure for Immunofluorescence Co-localization with Endosomal Markers:

  • Label cells with this compound and allow for internalization for the desired time (e.g., 5-30 minutes).

  • Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

  • Incubate with the primary antibody (e.g., anti-Rab5) diluted in blocking buffer for 1 hour at room temperature.

  • Wash three times with PBS.

  • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor™ 594-conjugated anti-rabbit IgG) for 1 hour at room temperature, protected from light.

  • Wash three times with PBS and mount the coverslip.

  • Image and analyze for co-localization.

Data Presentation

Quantitative analysis of this compound uptake can provide insights into the rate and extent of endocytosis under different experimental conditions. The following table presents illustrative data on the uptake of fluorescently labeled nanoparticles in different cell lines, which can serve as a template for presenting data from this compound experiments.

Table 1: Illustrative Quantitative Uptake of Fluorescent Nanoparticles in Different Cell Lines

Cell LineEndocytic Pathway MarkerMean Fluorescence Intensity (Arbitrary Units) after 1 hourPercentage of Positive Cells
HeLa Transferrin (Clathrin-mediated)15,234 ± 1,28785%
Cholera Toxin B (Caveolae-mediated)4,567 ± 51230%
A549 Transferrin (Clathrin-mediated)10,876 ± 95472%
Cholera Toxin B (Caveolae-mediated)8,943 ± 76558%
J774A.1 Dextran (Macropinocytosis)25,432 ± 2,13495%

Note: This table is for illustrative purposes and the data presented is not specific to this compound.

Visualizations

Signaling Pathways and Experimental Workflows

Endocytosis_Workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_imaging Live-Cell Imaging cluster_analysis Data Analysis cell_culture Culture cells to 50-70% confluency plate_cells Plate cells on glass-bottom dish cell_culture->plate_cells prepare_probe Prepare 1-5 µM this compound incubate_probe Incubate cells with probe (10-15 min, 37°C) prepare_probe->incubate_probe wash_cells Wash to remove excess probe incubate_probe->wash_cells acquire_images Acquire time-lapse images (488 nm excitation) wash_cells->acquire_images co_localization Optional: Co-label with pathway markers acquire_images->co_localization quantify_uptake Quantify fluorescence intensity acquire_images->quantify_uptake analyze_coloc Analyze co-localization quantify_uptake->analyze_coloc

Experimental workflow for tracking endocytosis with this compound.

Clathrin_Mediated_Endocytosis cluster_plasma_membrane Plasma Membrane cluster_cytoplasm Cytoplasm receptor Receptor adaptin Adaptin (AP2) receptor->adaptin Recruitment ligand Ligand ligand->receptor Binding clathrin Clathrin adaptin->clathrin Recruitment coated_pit Clathrin-Coated Pit clathrin->coated_pit Assembly dynamin Dynamin coated_vesicle Clathrin-Coated Vesicle dynamin->coated_vesicle coated_pit->dynamin Scission uncoating Uncoating coated_vesicle->uncoating early_endosome Early Endosome (Rab5) uncoating->early_endosome Fusion

Clathrin-Mediated Endocytosis Pathway.

Caveolae_Mediated_Endocytosis cluster_plasma_membrane Plasma Membrane (Lipid Raft) cluster_cytoplasm Cytoplasm caveolin Caveolin cavin Cavin caveolin->cavin Stabilization cargo Cargo cargo->caveolin Association caveolae Caveolae Invagination cavin->caveolae dynamin Dynamin caveolar_vesicle Caveolar Vesicle dynamin->caveolar_vesicle caveolae->dynamin Scission early_endosome Early Endosome caveolar_vesicle->early_endosome Fusion

Caveolae-Mediated Endocytosis Pathway.

References

Application Notes and Protocols for Monitoring Vesicle Acidification using FG 488 DHPE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FG 488 DHPE (FluoGlow™ 488 DHPE), also known as Oregon Green™ 488 DHPE, is a lipophilic, pH-sensitive fluorescent probe ideal for monitoring the acidification of various vesicles, including endosomes, lysosomes, and reconstituted proteoliposomes. As a derivative of the Oregon Green™ 488 fluorophore, this compound exhibits superior photostability and a lower pKa compared to traditional fluorescein-based probes, making it particularly well-suited for studying acidic environments. Its fluorescence intensity is quenched in acidic conditions, providing a robust method for real-time measurement of intravesicular pH changes. These characteristics make this compound an invaluable tool for studying proton transport, the activity of vesicular pumps and transporters, and for screening potential inhibitors in drug discovery.

Product Information

PropertyValue
Synonyms Oregon Green™ 488 DHPE
Molecular Formula C₅₈H₈₂F₂NO₁₄P
Molecular Weight 1085.25 g/mol
Excitation Wavelength (λex) ~496 nm
Emission Wavelength (λem) ~524 nm
pKa (in lipid environment) ~6.1

Data Presentation

pH-Dependent Fluorescence of this compound

The fluorescence emission of this compound is highly dependent on the surrounding pH. As the environment becomes more acidic, the fluorescence intensity of the probe decreases. The pKa of this compound when embedded in a lipid bilayer is approximately 6.1, making it an excellent sensor for pH changes within the physiological range of many acidic organelles.

pHNormalized Fluorescence Intensity (%)
8.0100
7.598
7.092
6.575
6.150
5.525
5.010
4.55

Note: This table represents typical data and may vary depending on the specific lipid composition of the vesicles and buffer conditions. A standard curve should be generated for each experimental setup.

Experimental Protocols

Protocol 1: Bulk Vesicle Acidification Assay

This protocol describes the measurement of acidification in a population of vesicles, such as proteoliposomes reconstituted with a proton pump.

Materials:

  • This compound

  • Lipids (e.g., POPC, POPG, Cholesterol)

  • Buffer A (e.g., 10 mM HEPES, 100 mM KCl, pH 7.4)

  • Flux Buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)

  • ATP solution

  • Valinomycin (K

Application Notes and Protocols for FG 488 DHPE in Supported Lipid Bilayer Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing FG 488 DHPE (Oregon Green™ 488 DHPE), a green-fluorescent phospholipid analog, in the formation and characterization of supported lipid bilayers (SLBs). SLBs are powerful tools in drug discovery and basic research, serving as mimics of cell membranes for studying protein-lipid interactions, membrane dynamics, and the effects of therapeutic agents.

This compound integrates seamlessly into lipid bilayers, offering a bright and photostable fluorescent signal for visualizing membrane formation, structure, and dynamics. Its fluorescence is largely insensitive to pH in the physiological range, making it a reliable probe for a variety of experimental conditions.

I. Properties of this compound

A clear understanding of the physicochemical and spectral properties of this compound is crucial for its effective use in SLB experiments.

PropertyValueReference
Full Name Oregon Green™ 488 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine[1][2]
Molecular Formula C58H82F2NO14P[]
Molecular Weight ~1085.25 g/mol []
Excitation Maximum ~496 nm[1][4]
Emission Maximum ~524 nm[1][4]
Appearance Solid
Solvent Chloroform or DMSO[5]
Key Features - Bright green fluorescence- High photostability compared to fluorescein- Low pKa (~4.7), making fluorescence pH-insensitive in the physiological range[6]

II. Experimental Protocols

This section details the methodologies for preparing and characterizing SLBs incorporating this compound. The primary method described is the widely used vesicle fusion technique.

A. Vesicle Preparation

The formation of high-quality SLBs begins with the preparation of small unilamellar vesicles (SUVs).

1. Lipid Film Formation:

  • In a clean glass vial, combine the desired lipids dissolved in chloroform. A common choice for a fluid-phase bilayer is 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC).[7]

  • To this mixture, add this compound (dissolved in chloroform) to a final concentration of 0.1-1.0 mol%. A lower concentration is recommended to minimize potential artifacts from the fluorescent probe.[1]

  • Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom and sides of the vial.

  • To ensure complete removal of the solvent, place the vial under a high vacuum for at least 2 hours, or overnight.[8]

2. Hydration:

  • Hydrate the dried lipid film with an appropriate buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.5) to a final lipid concentration of 0.5-1 mg/mL.[8]

  • Vortex the suspension vigorously to detach the lipid film from the glass, resulting in a milky suspension of multilamellar vesicles (MLVs).

3. Small Unilamellar Vesicle (SUV) Formation:

  • To create SUVs with a uniform size distribution (typically 30-100 nm in diameter), subject the MLV suspension to either sonication or extrusion.[9]

    • Sonication: Use a probe sonicator to sonicate the MLV suspension in an ice bath until the solution becomes clear.

    • Extrusion: Repeatedly pass the MLV suspension (at least 11 times) through a polycarbonate membrane with a defined pore size (e.g., 50 nm or 100 nm) using a mini-extruder. This method is generally preferred as it produces vesicles with a more uniform size distribution.

B. Substrate Preparation

The quality of the SLB is highly dependent on the cleanliness and hydrophilicity of the substrate. Glass coverslips are a common choice.

1. Cleaning Protocol:

  • Place glass coverslips in a rack and sonicate in a 2% detergent solution (e.g., Hellmanex) for 20-30 minutes.

  • Rinse the coverslips thoroughly with deionized water.

  • Immerse the coverslips in a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide - Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood ). Sonicate for 20 minutes.[10]

  • Thoroughly rinse the coverslips with deionized water.

  • Dry the coverslips with a stream of nitrogen gas.

  • For enhanced cleaning, the coverslips can be treated with a plasma cleaner.[11]

C. Supported Lipid Bilayer Formation via Vesicle Fusion

This process involves the spontaneous adsorption, rupture, and fusion of SUVs on a clean, hydrophilic substrate.

1. Incubation:

  • Place a cleaned glass coverslip in a chamber or at the bottom of a petri dish.

  • Add the SUV suspension containing this compound directly onto the coverslip.

  • Incubate at room temperature for 30-60 minutes. For lipids with higher phase transition temperatures, incubation at a temperature above the lipid's transition temperature may be necessary to promote vesicle rupture and fusion.[2]

2. Rinsing:

  • After incubation, gently rinse the substrate with buffer to remove excess, non-fused vesicles. This is a critical step to ensure a continuous and uniform bilayer. Perform the rinse by gently exchanging the buffer multiple times without exposing the bilayer to air.

D. Characterization of the Supported Lipid Bilayer

1. Fluorescence Microscopy:

  • Image the SLB using an epifluorescence or confocal microscope equipped with appropriate filter sets for this compound (Excitation: ~496 nm, Emission: ~524 nm).

  • A uniform, evenly fluorescent surface indicates the successful formation of a continuous SLB. Dark patches or voids may indicate incomplete bilayer formation.

2. Fluorescence Recovery After Photobleaching (FRAP):

  • FRAP is a powerful technique to confirm the lateral mobility of the lipids within the SLB, a key characteristic of a fluid-phase bilayer.

  • Use a high-intensity laser to photobleach a small, defined area of the SLB.

  • Monitor the recovery of fluorescence in the bleached area over time as unbleached this compound-labeled lipids diffuse into the region.

  • The rate and extent of fluorescence recovery can be used to calculate the diffusion coefficient of the lipids. A mobile fraction close to 100% is indicative of a high-quality, fluid SLB.

III. Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows in SLB experiments using this compound.

G cluster_prep Vesicle Preparation cluster_sub Substrate Preparation cluster_slb SLB Formation & Characterization LipidMixing 1. Lipid & this compound Mixing FilmFormation 2. Solvent Evaporation (Lipid Film Formation) LipidMixing->FilmFormation Hydration 3. Hydration (MLV Formation) FilmFormation->Hydration Extrusion 4. Extrusion/Sonication (SUV Formation) Hydration->Extrusion Incubation 1. Vesicle Fusion on Substrate Extrusion->Incubation Cleaning 1. Detergent Wash & Rinse Piranha 2. Piranha Etch Cleaning->Piranha Drying 3. N2 Dry Piranha->Drying Drying->Incubation Rinsing 2. Rinsing Incubation->Rinsing Microscopy 3. Fluorescence Microscopy Rinsing->Microscopy FRAP 4. FRAP Analysis Microscopy->FRAP

Caption: Workflow for SLB formation and characterization.

G start Start FRAP Experiment pre_bleach Acquire Pre-bleach Image start->pre_bleach bleach Photobleach Region of Interest (ROI) pre_bleach->bleach post_bleach Acquire Time-lapse Images of Fluorescence Recovery bleach->post_bleach analysis Analyze Recovery Curve post_bleach->analysis results Calculate Diffusion Coefficient & Mobile Fraction analysis->results

Caption: FRAP experimental workflow.

IV. Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete bilayer formation (dark patches in fluorescence image) - Insufficiently clean substrate- Low vesicle concentration- Insufficient incubation time or temperature- Repeat substrate cleaning procedure- Increase vesicle concentration- Increase incubation time or perform incubation above the lipid phase transition temperature
Low fluorescence intensity - Low concentration of this compound- Photobleaching- Increase the molar percentage of this compound (up to 1 mol%)- Reduce laser power and/or exposure time during imaging
Immobile bilayer (no recovery in FRAP) - Bilayer is in a gel phase- Adsorbed, intact vesicles instead of a continuous bilayer- Use lipids with a lower phase transition temperature or perform the experiment at a higher temperature- Ensure thorough rinsing after incubation; consider using a higher concentration of vesicles to promote rupture

By following these detailed protocols and application notes, researchers can successfully employ this compound to create and analyze high-quality supported lipid bilayers for a wide range of scientific investigations.

References

Application Notes and Protocols for FG 488 DHPE in Confocal Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FG 488 DHPE, also known as N-(Fluorescein-5-thiocarbamoyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt, and more commonly as Oregon Green™ 488 DHPE, is a fluorescently labeled phospholipid. It is an invaluable tool for investigating the structure and dynamics of cellular membranes. This lipophilic probe readily incorporates into the lipid bilayer, providing bright and stable green fluorescence, making it an excellent marker for the plasma membrane in a variety of cell types. Its enhanced photostability and pH insensitivity in the physiological range offer significant advantages over traditional fluorescein-based lipid probes.[1][2]

These application notes provide detailed protocols for the use of this compound in confocal microscopy, including sample preparation for both live and fixed cells, and its application in the visualization of lipid rafts.

Product Information

Product Name: this compound (Oregon Green™ 488 DHPE) Molecular Formula: C₅₈H₈₂F₂NNaO₁₃P Molecular Weight: 1108.24 g/mol Appearance: Orange solid Solubility: Soluble in DMSO and ethanol

Spectral Properties

This compound is optimally excited by the 488 nm argon-ion laser line commonly found on confocal microscopes.

PropertyValue
Excitation Maximum (λex)~496 nm
Emission Maximum (λem)~524 nm
Quantum YieldHigh
PhotostabilityMore photostable than fluorescein
pH SensitivitypKa of ~4.7, making its fluorescence stable in the physiological pH range

Data Presentation

Table 1: Comparison of Fluorescent Properties

FeatureThis compound (Oregon Green™ 488 DHPE)Fluorescein DHPE
Excitation Max (nm) ~496~496
Emission Max (nm) ~524~519
Photostability HigherLower
pH Sensitivity pKa ~4.7 (fluorescence is pH insensitive in the physiological range)pKa ~6.4 (fluorescence is pH sensitive in the physiological range)
Signal Quenching Less prone to self-quenchingMore prone to self-quenching at higher labeling densities

Experimental Protocols

Stock Solution Preparation

Proper preparation of the stock solution is critical for obtaining reproducible results.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Pipettes and tips

Protocol:

  • Bring the vial of lyophilized this compound to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution of 1 to 5 mM in anhydrous DMSO. For example, to prepare a 1 mM stock solution from 1 mg of this compound (MW = 1108.24 g/mol ), add 902 µL of DMSO.

  • Vortex briefly to ensure the powder is fully dissolved.

  • Aliquot the stock solution into smaller volumes (e.g., 5-10 µL) in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light. When stored properly, the solution is stable for several months.

Live-Cell Imaging Protocol

This protocol is designed for labeling the plasma membrane of living cells for real-time imaging.

Materials:

  • Cultured cells on coverslips or in imaging dishes

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS) or other balanced salt solution

  • This compound stock solution (1-5 mM in DMSO)

Protocol:

  • Grow cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dishes or coverslips).

  • Prepare the this compound working solution by diluting the stock solution in complete cell culture medium or a suitable buffer (e.g., PBS). A typical starting concentration is between 1-5 µM. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

  • Remove the culture medium from the cells and wash once with warm PBS.

  • Add the this compound working solution to the cells and incubate for 10-20 minutes at 37°C in a CO₂ incubator.

  • After incubation, remove the labeling solution and wash the cells two to three times with warm PBS or fresh culture medium to remove any unincorporated probe.

  • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

  • Proceed with confocal microscopy. Image the cells using the appropriate laser line (e.g., 488 nm) and emission filters for green fluorescence.

Fixed-Cell Imaging Protocol

This protocol allows for the labeling of the plasma membrane followed by fixation for subsequent immunofluorescence or long-term storage.

Materials:

  • Cultured cells on coverslips

  • This compound

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • (Optional) Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • (Optional) Blocking buffer (e.g., 1% BSA in PBS)

  • Mounting medium

Protocol:

  • Label the live cells with this compound following the Live-Cell Imaging Protocol (steps 1-5).

  • After washing, fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Optional Permeabilization: If intracellular targets are to be labeled with antibodies, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature. Note that permeabilization may affect the lipid environment and could potentially extract some of the lipid probe. It is recommended to validate this step for your specific application.

  • Wash the cells three times with PBS.

  • Optional Blocking: If performing subsequent immunofluorescence, block non-specific antibody binding by incubating with a blocking buffer for 30-60 minutes at room temperature.

  • Proceed with any additional staining steps (e.g., immunofluorescence).

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Image the samples using a confocal microscope.

Application: Visualization of Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids. While this compound is a general plasma membrane marker, its partitioning behavior can be influenced by the local lipid environment. For specific visualization of lipid rafts, co-localization with established raft markers is recommended. A common method involves the use of fluorescently labeled Cholera Toxin Subunit B (CTX-B), which binds to the ganglioside GM1, a component of lipid rafts.

Protocol for Co-localization with a Lipid Raft Marker:

  • Label live cells with this compound as described in the Live-Cell Imaging Protocol.

  • Simultaneously or sequentially, label the cells with a fluorescently labeled CTX-B conjugate (e.g., Alexa Fluor™ 594 conjugate of Cholera Toxin Subunit B). Follow the manufacturer's protocol for the CTX-B conjugate, which typically involves incubation at 4°C to prevent internalization, followed by cross-linking with an antibody.

  • Wash the cells as recommended.

  • Proceed with live-cell imaging or fix the cells as described in the Fixed-Cell Imaging Protocol.

  • Acquire images in both the green (this compound) and red (CTX-B conjugate) channels.

  • Analyze the co-localization of the two signals to infer the distribution of this compound in relation to lipid rafts.

Diagrams

Signaling Pathway Example: Lipid Raft-Mediated Signaling

Lipid_Raft_Signaling cluster_membrane Plasma Membrane cluster_raft Lipid Raft cluster_nonraft Non-Raft Region Receptor Receptor Kinase Kinase Receptor->Kinase Activation Effector Effector Kinase->Effector Exclusion Downstream_Signal Downstream Signaling Kinase->Downstream_Signal Phosphorylation Ligand Ligand Ligand->Receptor Binding

Caption: A simplified diagram of a lipid raft-mediated signaling pathway.

Experimental Workflow: Live-Cell Imaging

Live_Cell_Imaging_Workflow A 1. Culture cells on imaging dish/coverslip B 2. Prepare this compound working solution (1-5 µM) C 3. Wash cells with warm PBS B->C D 4. Incubate cells with probe (10-20 min, 37°C) C->D E 5. Wash cells to remove unbound probe D->E F 6. Add fresh imaging medium E->F G 7. Confocal Microscopy (Ex: 488 nm, Em: ~524 nm) F->G

Caption: Experimental workflow for live-cell imaging with this compound.

Logical Relationship: Advantages of this compound

Advantages_of_FG_488_DHPE cluster_advantages Advantages over Fluorescein DHPE cluster_applications Improved Applications FG488 This compound Photostability Higher Photostability FG488->Photostability pH_Insensitivity pH Insensitivity (Physiological Range) FG488->pH_Insensitivity Quenching Reduced Self-Quenching FG488->Quenching Long_Term_Imaging Long-Term Live-Cell Imaging Photostability->Long_Term_Imaging Quantitative_Analysis Reliable Quantitative Analysis pH_Insensitivity->Quantitative_Analysis Bright_Staining Brighter Staining Quenching->Bright_Staining

Caption: Key advantages of this compound and their resulting benefits.

References

Application Notes and Protocols for Live-Cell Imaging with FG 488 DHPE

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

FG 488 DHPE (Fluorescein Green 488 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), also known as Oregon Green™ 488 DHPE, is a fluorescently labeled phospholipid analog used to investigate the structure and dynamics of cellular membranes in live cells. This probe consists of a DHPE (dihexadecanoyl-sn-glycero-3-phosphoethanolamine) lipid backbone conjugated to the bright and photostable Oregon Green™ 488 fluorophore.[1][2] Its lipophilic nature allows for easy incorporation into the plasma membrane and other lipid bilayers, making it an excellent tool for real-time visualization of membrane dynamics, including lipid raft organization, endocytosis, and membrane trafficking.

Compared to its fluorescein-based counterpart, this compound offers superior photostability and reduced pH sensitivity in the physiological range, owing to its lower pKa of approximately 4.7.[1][2] This makes it a more reliable probe for long-term live-cell imaging experiments where maintaining physiological pH is crucial.

Physicochemical and Fluorescent Properties

A summary of the key properties of this compound is presented in the table below. These values are essential for setting up imaging experiments and for the proper interpretation of results.

PropertyValueReference
Synonyms Oregon Green™ 488 DHPE
Molecular Formula C₅₈H₈₂F₂NO₁₄P
Molecular Weight ~1086 g/mol [1]
Excitation Maximum (λex) ~496 nm[2][3]
Emission Maximum (λem) ~524 nm[2][3]
Quantum Yield High[4]
pKa ~4.7[1][2]
Solvent for Stock Solution DMSO (Dimethyl sulfoxide)[1]

Experimental Protocols

I. Reagent Preparation

1. Handling and Storage: this compound is typically supplied as a lyophilized powder. Upon receipt, store it at -20°C, protected from light. When preparing to use, allow the vial to warm to room temperature before opening to prevent moisture condensation.

2. Preparation of Stock Solution:

  • Dissolve the lyophilized this compound in high-quality, anhydrous DMSO to a final concentration of 1 mM.

  • For example, to prepare a 1 mM stock solution from 1 mg of this compound (MW ~1086 g/mol ), add 921 µL of DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

II. Live-Cell Labeling and Imaging Protocol

This protocol is a general guideline for labeling adherent mammalian cells. The optimal conditions, particularly the final concentration of the probe and incubation time, may vary depending on the cell type and experimental goals and should be determined empirically.

Materials:

  • Adherent cells cultured in a suitable imaging dish (e.g., glass-bottom dish or chamber slide)

  • This compound stock solution (1 mM in DMSO)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM or other phenol (B47542) red-free medium)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

Procedure:

  • Cell Seeding: Seed cells onto the imaging dish and culture until they reach the desired confluency (typically 60-80%).

  • Preparation of Labeling Solution:

    • Warm the live-cell imaging medium to 37°C.

    • Dilute the 1 mM this compound stock solution in the pre-warmed imaging medium to a final working concentration. A starting concentration of 1-5 µM is recommended.

    • Note: To avoid potential artifacts from solvent, ensure the final concentration of DMSO in the labeling solution is below 0.5%.

  • Cell Labeling:

    • Aspirate the culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS or HBSS.

    • Add the prepared labeling solution to the cells, ensuring the cell monolayer is completely covered.

    • Incubate the cells for 5-15 minutes at 37°C, protected from light. The optimal incubation time may vary between cell types.

  • Washing:

    • Aspirate the labeling solution.

    • Wash the cells 2-3 times with pre-warmed live-cell imaging medium or PBS to remove unincorporated probe and reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Image the cells using a fluorescence microscope equipped with a suitable filter set for green fluorescence (e.g., FITC/GFP filter set).

    • For live-cell imaging, maintain the cells at 37°C and 5% CO₂ using a stage-top incubator.

    • Use the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.

Application: Visualization of Lipid Raft-Mediated Endocytosis

This compound can be used to track the internalization of plasma membrane components, including those associated with lipid rafts. Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction and membrane trafficking.[5][6] The endocytosis of these domains is a crucial cellular process for the uptake of various molecules and for the regulation of signaling pathways.[7][8]

The following diagram illustrates a simplified workflow for a live-cell imaging experiment to visualize the endocytosis of this compound-labeled membranes.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Seed cells in imaging dish label_cells Label cells with This compound prep_cells->label_cells prep_dye Prepare this compound labeling solution prep_dye->label_cells wash_cells Wash to remove excess dye label_cells->wash_cells image_cells Live-cell imaging (time-lapse) wash_cells->image_cells track_vesicles Track internalized fluorescent vesicles image_cells->track_vesicles quantify Quantify internalization rate and localization track_vesicles->quantify G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm pm This compound labeling raft Incorporation into Lipid Rafts invagination Membrane Invagination raft->invagination Internalization signal vesicle Endocytic Vesicle Formation invagination->vesicle early_endosome Early Endosome vesicle->early_endosome late_endosome Late Endosome / Lysosome early_endosome->late_endosome Maturation recycling Recycling to Plasma Membrane early_endosome->recycling

References

Troubleshooting & Optimization

FG 488 DHPE photobleaching prevention techniques

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FG 488 DHPE (Oregon Green™ 488 DHPE). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to photobleaching during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a fluorescent phospholipid analog where the head group is labeled with Oregon Green™ 488, a bright, green-fluorescent dye.[1][2] It is used to study membrane structure and dynamics, as it readily integrates into lipid bilayers.[1] The Oregon Green™ 488 fluorophore is a fluorinated analog of fluorescein (B123965), offering greater photostability and a lower pKa (4.7) compared to fluorescein (pKa 6.4), making its fluorescence less sensitive to pH changes in the physiological range.[3][4]

Q2: What is photobleaching and why is it a problem for this compound?

A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to high-intensity excitation light.[5] This process leads to a permanent loss of fluorescence, which can diminish the signal-to-noise ratio, limit the duration of time-lapse imaging, and complicate the quantitative analysis of your data.[5] The primary mechanism involves the excited fluorophore reacting with molecular oxygen to produce reactive oxygen species (ROS), which then chemically damage the dye.[6][7]

Q3: How is this compound's photostability compared to traditional fluorescein DHPE?

A3: this compound (Oregon Green™ 488 DHPE) is significantly more resistant to photobleaching than its fluorescein-based counterparts.[1][5][8] This enhanced stability allows for longer or more intense illumination before the signal fades, enabling more robust data acquisition, especially in demanding applications like confocal microscopy.[5]

Troubleshooting Guide: Rapid Signal Loss

Problem: My this compound fluorescence signal is disappearing too quickly during imaging.

This common issue is almost always due to photobleaching. Below are targeted strategies, from simple adjustments to the use of specialized reagents, to mitigate rapid signal loss.

Solution 1: Optimization of Imaging Parameters

The first and most direct way to combat photobleaching is to reduce the amount of light hitting the sample.

  • Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal for your analysis. Using neutral-density filters can help manage light exposure.

  • Minimize Exposure Time: Decrease the camera exposure time to the shortest duration that yields a clear image. Longer exposure times not only increase photobleaching but can also introduce motion blur in live-cell imaging.

  • Limit Illumination Periods: Only expose your sample to the excitation light when you are actively acquiring an image. Use transmitted light for focusing and navigating your sample whenever possible. Avoid prolonged viewing through the oculars while the fluorescence illumination is active.

Solution 2: Application of Antifade Reagents for Live-Cell Imaging

For live-cell experiments, incorporating an antifade reagent into your imaging medium is a highly effective strategy. These reagents typically work by scavenging the reactive oxygen species that cause photobleaching.[6]

  • VectaCell™ Trolox Antifade Reagent: This reagent is a cell-permeable, water-soluble analog of vitamin E.[6][9] It reduces photobleaching and has been shown to have a cytoprotective effect with low cytotoxicity in many cell lines.[6][10]

  • ProLong™ Live Antifade Reagent: This reagent is based on the Oxyrase™ antioxidant technology, which contains enzymes that metabolize free-radical singlet oxygen.[11][12] It is compatible with a wide range of fluorescent dyes and proteins and has minimal effects on cell viability.[11][12]

Quantitative Data Summary: Live-Cell Antifade Reagents
FeatureVectaCell™ TroloxProLong™ Live Antifade Reagent
Mechanism of Action Vitamin E analog (antioxidant), scavenges various ROS.[6][9]Oxyrase™ enzyme-based system, metabolizes singlet oxygen.[11][12]
Supplied As 100 mM stock solution in ethanol (B145695).[9]100X ready-to-use formulation.[13]
Recommended Dilution 1:100 to 1:1000 (final conc. 0.1 mM to 1 mM).[9][14][15]1:100 (final conc. 1X).[12][13]
Incubation Time Add directly to imaging media before experiment.[9]15 minutes to 2 hours (2 hours recommended for best results).[12][13]
Reported Efficacy Reduces photobleaching and "blinking".[6]Samples can be >20% brighter than untreated cells after 120 exposures.[16]
Cell Permeability Yes.[9]Enzymes are not cell-permeant, acting in the medium.[11]

Experimental Protocols

Protocol 1: Using VectaCell™ Trolox Antifade Reagent

This protocol provides a general guideline for using Trolox to reduce this compound photobleaching in live-cell imaging.

Materials:

  • VectaCell™ Trolox Antifade Reagent (100 mM stock in ethanol)

  • Live-cell imaging medium or buffer (e.g., FluoroBrite™ DMEM, Live Cell Imaging Solution)

  • Cells labeled with this compound

Procedure:

  • Prepare your this compound-labeled cells for imaging in your chosen vessel (e.g., glass-bottom dish).

  • Prepare the final imaging medium. Directly before imaging, dilute the 100 mM VectaCell™ Trolox stock solution into your imaging medium to a final working concentration. A typical starting point is 1 mM (a 1:100 dilution).

  • The optimal concentration can vary depending on the cell type and its sensitivity to hypoxia, so a titration between 0.1 mM and 1 mM may be necessary.[9][14][15]

  • Gently replace the medium on your cells with the Trolox-containing imaging medium.

  • Proceed with your imaging experiment immediately.

Note: Because the Trolox stock is dissolved in ethanol, ensure the final ethanol concentration does not adversely affect your cells. Appropriate vehicle controls should be included in your experimental design.[9]

Protocol 2: Using ProLong™ Live Antifade Reagent

This protocol outlines the steps for using ProLong™ Live to protect your this compound signal.

Materials:

  • ProLong™ Live Antifade Reagent (100X)

  • Live-cell imaging medium or buffer

  • Cells labeled with this compound

Procedure:

  • Prepare your this compound-labeled cells for imaging.

  • Prepare the ProLong™ Live working solution by diluting the 100X stock reagent 1:100 into your chosen imaging medium.[13] Mix well.

  • Wash the labeled cells once with PBS.[13]

  • Remove the PBS and add the ProLong™ Live working solution to the cells.

  • Incubate the cells in the dark for a minimum of 15 minutes. For optimal performance, an incubation of 2 hours is recommended.[12][13]

  • Image the cells. The antifade protection is effective for up to 24 hours.[11]

Note: If the ProLong™ Live reagent has been stored at 2-8°C, a precipitate may form. Before use, centrifuge the vial for 5 minutes at ~500-700 x g to pellet the precipitate and use the supernatant.[12]

Visual Guides

Workflow for Photobleaching Prevention

The following diagram illustrates the decision-making process and experimental workflow for mitigating this compound photobleaching.

G cluster_prep Experimental Setup cluster_solutions Troubleshooting Steps Start Start: Labeled Sample (this compound) Image Acquire Image Start->Image Check Rapid Signal Loss? Image->Check Optimize 1. Optimize Imaging Parameters - Reduce Light Intensity - Shorten Exposure Time Check->Optimize Yes End End: Successful Imaging Check->End No Recheck1 Sufficient Signal? Optimize->Recheck1 Antifade 2. Use Live-Cell Antifade Reagent (e.g., Trolox, ProLong Live) Recheck1->Antifade No Recheck1->End Yes Recheck2 Sufficient Signal? Antifade->Recheck2 Recheck2->End Yes Problem Further Optimization or Consultation Needed Recheck2->Problem No

Caption: A workflow for troubleshooting photobleaching of this compound.

Mechanism of Photobleaching and Antifade Action

This diagram illustrates the simplified chemical process of photobleaching and the intervention points for antifade reagents.

G cluster_photobleaching Photobleaching Pathway cluster_antifade Antifade Intervention Ground This compound (Ground State) Excited Excited Singlet State Ground->Excited Excitation Light Excited->Ground Fluorescence Triplet Excited Triplet State Excited->Triplet ROS Reactive Oxygen Species (ROS) Triplet->ROS + O2 Oxygen Molecular Oxygen (O2) Bleached Bleached this compound (Non-fluorescent) ROS->Bleached + Ground State FG 488 Antifade Antifade Reagents (e.g., Trolox) Antifade->ROS Scavenges/Neutralizes

Caption: The role of antifade reagents in preventing ROS-induced photobleaching.

References

Technical Support Center: Optimizing FG 488 DHPE Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FG 488 DHPE. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the signal-to-noise ratio in cellular imaging experiments using this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you achieve high-quality, reproducible results.

Troubleshooting Guide

This guide addresses common issues encountered during cell staining and imaging with this compound.

ProblemPossible Cause(s)Suggested Solution(s)
High Background Fluorescence 1. Excessive Probe Concentration: Using too much this compound can lead to high, non-specific staining. 2. Inadequate Washing: Insufficient removal of unbound probe after staining. 3. Cell Autofluorescence: Some cell types naturally fluoresce, particularly in the green channel. 4. Contaminated Reagents or Media: Phenol (B47542) red or other components in the culture medium can contribute to background.1. Titrate Probe Concentration: Perform a concentration gradient to determine the optimal staining concentration (start with a range of 1-10 µM). 2. Optimize Washing: Increase the number and duration of wash steps. Use a suitable washing buffer like PBS or HBSS. 3. Image Unstained Controls: Always image an unstained sample to determine the level of autofluorescence. 4. Use Phenol Red-Free Medium: For live-cell imaging, switch to a phenol red-free medium during the experiment.
Low Signal Intensity 1. Insufficient Probe Concentration: The concentration of this compound may be too low for adequate membrane labeling. 2. Short Incubation Time: The probe may not have had enough time to incorporate into the cell membrane. 3. Photobleaching: Excessive exposure to excitation light can destroy the fluorophore. 4. Incorrect Filter Set: Mismatch between the microscope's filters and the spectral properties of this compound.1. Increase Probe Concentration: Titrate to a higher concentration, being mindful of potential background issues. 2. Increase Incubation Time: Extend the incubation period to allow for better membrane integration. 3. Minimize Light Exposure: Reduce laser power, decrease exposure time, and use a neutral density filter. Use antifade mounting media for fixed cells. 4. Verify Filter Compatibility: Ensure the excitation and emission filters are appropriate for FG 488 (Excitation/Emission maxima: ~496/524 nm).
Photobleaching 1. High Laser Power: Intense excitation light rapidly degrades the fluorophore. 2. Long Exposure Times: Prolonged illumination of the sample. 3. Repetitive Imaging of the Same Area: Repeatedly scanning the same field of view.1. Reduce Laser Power: Use the lowest laser power that provides a detectable signal. 2. Optimize Exposure: Use the shortest possible exposure time. 3. Use Antifade Reagents: For fixed cells, use a mounting medium containing an antifade agent. 4. Image Different Areas: If possible, move to a fresh area of the sample for each image acquisition.
Uneven or Patchy Staining 1. Probe Aggregation: this compound may form aggregates in the staining solution. 2. Cell Health: Unhealthy or dying cells can exhibit altered membrane properties and uneven staining. 3. Incomplete Probe Solubilization: The probe may not be fully dissolved in the working solution.1. Vortex/Sonicate Probe Solution: Ensure the probe is well-dispersed before adding to cells. 2. Assess Cell Viability: Use a viability dye to ensure you are imaging healthy cells. 3. Proper Stock Solution Preparation: Follow the protocol for preparing the stock solution carefully, ensuring complete dissolution in a suitable solvent like DMSO.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound (Fluorescein Green 488 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine), also known as Oregon Green™ 488 DHPE, is a fluorescent phospholipid analog.[1] It is used to label cell membranes and study membrane dynamics, structure, and trafficking in living and fixed cells.[2] The fluorophore is attached to the headgroup of the phospholipid, allowing it to be incorporated into the lipid bilayer.

Q2: What are the spectral properties of this compound?

The approximate excitation and emission maxima of this compound are 496 nm and 524 nm, respectively.[1] It is compatible with standard FITC/GFP filter sets.

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a stock solution of this compound in a high-quality, anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[3] For example, to prepare a 1 mM stock solution, dissolve 1 mg of this compound (MW ~1165 g/mol ) in 858 µL of DMSO. Store the stock solution at -20°C, protected from light and moisture.

Q4: What is a good starting concentration for staining live cells with this compound?

A good starting point for live-cell staining is a final concentration of 1-5 µM in your culture medium. However, the optimal concentration can vary depending on the cell type and experimental conditions, so a titration is recommended.

Q5: How long should I incubate the cells with this compound?

For live cells, an incubation time of 15-30 minutes at 37°C is typically sufficient. For fixed cells, a similar incubation time at room temperature can be used.

Q6: How can I minimize photobleaching during long-term imaging?

To minimize photobleaching, use the lowest possible excitation light intensity and the shortest exposure time that provides an adequate signal. For fixed cells, use an antifade mounting medium. For live-cell imaging, consider using an imaging medium with reduced phototoxicity and acquiring images at longer intervals.

Q7: Is this compound suitable for fixed-cell imaging?

Yes, this compound can be used for fixed-cell imaging. However, the fixation and permeabilization process can affect membrane integrity and lipid distribution. It is important to optimize your fixation protocol. A common method is to first stain the live cells with this compound and then fix them.

Experimental Protocols

Protocol 1: Live-Cell Staining with this compound

Materials:

  • This compound

  • Anhydrous DMSO

  • Live cells in culture

  • Phenol red-free cell culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

Procedure:

  • Prepare this compound Working Solution:

    • Thaw the this compound stock solution (e.g., 1 mM in DMSO) at room temperature.

    • Dilute the stock solution in phenol red-free culture medium to the desired final concentration (e.g., 1-5 µM). Vortex briefly to ensure thorough mixing.

  • Cell Staining:

    • Remove the culture medium from your cells.

    • Add the this compound working solution to the cells.

    • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing:

    • Remove the staining solution.

    • Wash the cells 2-3 times with warm PBS or HBSS to remove unbound probe.

  • Imaging:

    • Add fresh, pre-warmed phenol red-free medium to the cells.

    • Image the cells on a fluorescence microscope using a standard FITC/GFP filter set (Excitation: ~496 nm, Emission: ~524 nm).

Protocol 2: Fixed-Cell Staining with this compound

Materials:

  • This compound

  • Anhydrous DMSO

  • Cells grown on coverslips

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium with antifade

Procedure:

  • Stain Live Cells (Recommended):

    • Follow steps 1 and 2 of the live-cell staining protocol.

  • Fixation:

    • After staining, wash the cells once with PBS.

    • Add 4% PFA in PBS to the cells and incubate for 15-20 minutes at room temperature.

    • Caution: PFA is toxic and should be handled in a fume hood.

  • Washing:

    • Remove the fixative.

    • Wash the cells 2-3 times with PBS for 5 minutes each.

  • Mounting:

    • Carefully remove the coverslip from the culture dish.

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging:

    • Image the cells using a fluorescence microscope with a FITC/GFP filter set.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Start Start: Poor Signal-to-Noise Ratio HighBackground High Background? Start->HighBackground LowSignal Low Signal? HighBackground->LowSignal No DecreaseConc Decrease Probe Concentration HighBackground->DecreaseConc Yes Photobleaching Rapid Photobleaching? LowSignal->Photobleaching No IncreaseConc Increase Probe Concentration LowSignal->IncreaseConc Yes ReduceLaser Reduce Laser Power Photobleaching->ReduceLaser Yes End End: Optimized Signal Photobleaching->End No IncreaseWash Increase Wash Steps DecreaseConc->IncreaseWash CheckAutofluorescence Check Autofluorescence IncreaseWash->CheckAutofluorescence CheckAutofluorescence->LowSignal IncreaseIncubation Increase Incubation Time IncreaseConc->IncreaseIncubation CheckFilters Check Filter Set IncreaseIncubation->CheckFilters CheckFilters->Photobleaching ReduceExposure Decrease Exposure Time ReduceLaser->ReduceExposure UseAntifade Use Antifade Medium ReduceExposure->UseAntifade UseAntifade->End

Caption: A flowchart for troubleshooting common issues with this compound.

StainingWorkflow General Staining Workflow for this compound PrepareCells Prepare Cells in Culture PrepareProbe Prepare this compound Working Solution PrepareCells->PrepareProbe Incubate Incubate Cells with Probe PrepareProbe->Incubate Wash Wash to Remove Unbound Probe Incubate->Wash LiveOrFixed Live or Fixed Cell Imaging? Wash->LiveOrFixed Mount Mount Coverslip Wash->Mount ImageLive Image Live Cells LiveOrFixed->ImageLive Live FixCells Fix Cells LiveOrFixed->FixCells Fixed FixCells->Wash ImageFixed Image Fixed Cells Mount->ImageFixed

References

solving FG 488 DHPE aggregation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FG 488 DHPE. Our goal is to help you overcome common challenges, specifically aggregation in solution, to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound (Oregon Green™ 488 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a fluorescently labeled phospholipid.[1][2] It incorporates a bright, green-fluorescent Oregon Green 488 dye attached to the headgroup of the DHPE lipid.[3] This probe is commonly used in studies of membrane structure and dynamics, such as membrane fusion, lipid trafficking, and proton translocation assays.[4] The Oregon Green 488 fluorophore is known for its high photostability and a low pKa of 4.7, which makes its fluorescence intensity relatively insensitive to pH changes within the physiological range.[3][5]

Q2: What is this compound aggregation and why is it a problem?

A2: this compound aggregation is the self-assembly of individual probe molecules into larger clusters, such as dimers or higher-order aggregates, within a solution. This phenomenon is primarily driven by hydrophobic interactions between the lipid tails and can be influenced by various experimental conditions. Aggregation can be a significant issue in experiments for several reasons:

  • Altered Fluorescent Properties: Aggregation can lead to self-quenching of the fluorescent signal, resulting in lower than expected fluorescence intensity. It can also cause shifts in the absorption and emission spectra, leading to inaccurate measurements.[6] Dimerization of the Oregon Green 488 dye, which can occur at concentrations as low as 200 µM, has been observed to alter the absorption spectrum.

  • Inaccurate Quantification: The altered fluorescence of aggregated probes can lead to errors in quantifying biological processes.

  • Reduced Bioavailability: Aggregates may not incorporate into membranes as efficiently as monomers, affecting the labeling of cells or vesicles.

  • Precipitation: Large aggregates can precipitate out of solution, reducing the effective concentration of the probe and potentially clogging fluidic systems in instruments like flow cytometers.

Q3: What are the primary causes of this compound aggregation?

A3: Several factors can contribute to the aggregation of this compound in solution:

  • High Concentration: The tendency of this compound to aggregate increases with its concentration in the solution.[7]

  • Solvent Properties: The choice of solvent plays a critical role. This compound is amphiphilic, having both a hydrophilic headgroup and hydrophobic lipid tails. In aqueous solutions, the hydrophobic tails tend to associate to minimize contact with water, leading to aggregation. Solvents that do not adequately solvate both the hydrophilic and hydrophobic portions of the molecule can promote aggregation.

  • Ionic Strength: The concentration of salts in the buffer can influence aggregation. High ionic strength can shield the charges on the phospholipid headgroups, reducing electrostatic repulsion and promoting aggregation.[8]

  • pH: While the fluorescence of Oregon Green 488 is relatively stable in the physiological pH range, extreme pH values can affect the charge of the phosphate (B84403) group in the DHPE lipid, potentially influencing intermolecular interactions and aggregation.[3][5]

Troubleshooting Guides

Below are troubleshooting guides to help you identify and resolve issues with this compound aggregation in your experiments.

Issue 1: Low or Inconsistent Fluorescence Signal

This may be a sign of aggregation-induced quenching.

Troubleshooting Steps:

  • Decrease Probe Concentration: High local concentrations can promote aggregation and quenching. Try diluting your this compound stock solution further.

  • Optimize Solvent Conditions:

    • Initial Dissolution: this compound is typically dissolved in an organic solvent like DMSO or ethanol (B145695) before being introduced into an aqueous buffer. Ensure the initial stock solution is fully dissolved.

    • Aqueous Buffer: When diluting into your final aqueous buffer, add the this compound solution dropwise while vortexing to promote rapid mixing and prevent localized high concentrations that can lead to aggregation.

  • Check pH of the Buffer: Although the Oregon Green 488 dye is pH-insensitive in the physiological range, ensure your buffer pH is appropriate for your experimental system to avoid any potential effects on the lipid portion of the molecule.[5]

Issue 2: Visible Precipitate in the Solution

Precipitation is a clear indication of extensive aggregation.

Troubleshooting Steps:

  • Change the Solvent: If you observe precipitation in your stock solution (typically in an organic solvent), try a different organic solvent for initial dissolution.

  • Modify the Aqueous Buffer:

    • Adjust Ionic Strength: Try decreasing the salt concentration of your buffer to increase electrostatic repulsion between the phospholipid headgroups.[8]

    • Add a Co-solvent: In some cases, adding a small percentage (e.g., 1-5%) of a more organic solvent like ethanol or methanol (B129727) to the final aqueous buffer can help improve the solubility of the lipid portion and reduce aggregation. However, be mindful of the potential effects of the co-solvent on your biological system.

    • Incorporate a Carrier: For delivery to cells or liposomes, consider using a carrier molecule like BSA (Bovine Serum Albumin) to help maintain the solubility of the lipid probe in the aqueous phase.

Data Presentation

The following table summarizes the key factors influencing this compound aggregation and the recommended troubleshooting approaches.

Factor Potential Problem Recommended Action Quantitative Consideration
Concentration High concentrations promote self-quenching and aggregation.Work with the lowest effective concentration. Perform serial dilutions to find the optimal range.Dimerization of the Oregon Green 488 dye can be observed at concentrations as low as 200 µM.
Solvent Poor solubility in aqueous buffers leads to aggregation.Dissolve initially in an organic solvent (e.g., DMSO). Add dropwise to aqueous buffer while vortexing. Consider adding a small percentage of a co-solvent to the aqueous buffer.N/A
Ionic Strength High salt concentrations can shield charges and increase aggregation.Use buffers with lower ionic strength.The effect is dependent on the specific salt and its concentration.
pH Extreme pH values may alter the charge of the phospholipid headgroup.Maintain a pH within the physiological range (typically 6.5-8.0).The pKa of the phosphate group in phospholipids (B1166683) is around 2-3.

Experimental Protocols

Protocol for Preparing a Monomeric Solution of this compound

This protocol provides a general guideline for preparing a working solution of this compound with a reduced risk of aggregation.

Materials:

  • This compound (lyophilized powder)

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Desired aqueous buffer (e.g., PBS, HEPES)

  • Vortex mixer

  • Microcentrifuge

Methodology:

  • Prepare Stock Solution: a. Allow the lyophilized this compound to equilibrate to room temperature before opening to prevent condensation. b. Add the appropriate volume of anhydrous DMSO to the vial to create a stock solution of a desired concentration (e.g., 1 mM). c. Vortex thoroughly for at least 2 minutes to ensure complete dissolution. d. Visually inspect the solution for any undissolved particles. If present, sonicate for 5-10 minutes in a bath sonicator. e. Centrifuge the stock solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any small aggregates. Carefully transfer the supernatant to a new, clean vial.

  • Prepare Working Solution: a. Determine the final concentration of this compound needed for your experiment. b. Warm the desired aqueous buffer to the experimental temperature. c. While vigorously vortexing the aqueous buffer, add the required volume of the this compound stock solution drop by drop. The rapid mixing helps to prevent the formation of aggregates upon transfer to the aqueous environment. d. Continue to vortex for another 30 seconds after adding the stock solution. e. Use the freshly prepared working solution immediately for the best results.

Mandatory Visualization

FG488_DHPE_Aggregation_Pathway cluster_factors Contributing Factors cluster_process Aggregation Process cluster_consequences Experimental Consequences Concentration High Concentration Monomer This compound Monomers Solvent Poor Solvent IonicStrength High Ionic Strength pH Suboptimal pH Dimer Dimers Monomer->Dimer Aggregation Aggregate Higher-Order Aggregates Dimer->Aggregate Further Aggregation Quenching Fluorescence Quenching Dimer->Quenching Shift Spectral Shift Dimer->Shift Aggregate->Quenching Precipitation Precipitation Aggregate->Precipitation

Caption: Factors leading to this compound aggregation and its consequences.

Troubleshooting_Workflow Start Problem: This compound Aggregation Check_Concentration Is the concentration as low as possible? Start->Check_Concentration Lower_Concentration Action: Lower the working concentration Check_Concentration->Lower_Concentration No Check_Solvent Is the solvent optimized? Check_Concentration->Check_Solvent Yes Lower_Concentration->Check_Solvent Optimize_Solvent Action: Use fresh, anhydrous DMSO for stock. Add dropwise to vortexing buffer. Check_Solvent->Optimize_Solvent No Check_Buffer Are buffer conditions optimal? Check_Solvent->Check_Buffer Yes Optimize_Solvent->Check_Buffer Optimize_Buffer Action: Lower ionic strength. Ensure physiological pH. Check_Buffer->Optimize_Buffer No Solution Solution: Monomeric this compound Check_Buffer->Solution Yes Optimize_Buffer->Solution

Caption: A step-by-step workflow for troubleshooting this compound aggregation.

References

Technical Support Center: Minimizing FG-488 DHPE Cytotoxicity in Long-Term Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the cytotoxic effects of FG-488 DHPE in long-term live-cell imaging experiments. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is FG-488 DHPE and what is it used for?

A1: FG-488 DHPE (N-(fluorescein-5-thiocarbonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a fluorescent phospholipid analog. It is used to label cellular membranes, allowing for the study of membrane structure and dynamics in live cells. The fluorescein-based fluorophore emits a bright green fluorescence, making it suitable for fluorescence microscopy.

Q2: What are the primary causes of cytotoxicity when using FG-488 DHPE in long-term imaging?

A2: Cytotoxicity in this context can be broadly categorized into two main types:

  • Phototoxicity: This is damage to cells caused by the generation of reactive oxygen species (ROS) during the fluorescence imaging process. The excitation light, particularly at shorter wavelengths like that used for FG-488 (around 488 nm), can induce the formation of these damaging molecules.[1]

  • Chemical Cytotoxicity: This refers to the inherent toxicity of the FG-488 DHPE molecule itself. High concentrations or prolonged exposure to the probe can lead to cellular stress, altered membrane properties, and eventually, cell death.[1][2]

Q3: What are the visible signs of cytotoxicity in my cells during a long-term imaging experiment?

A3: Signs of cytotoxicity can range from subtle to severe. Early indicators include changes in cell morphology, such as rounding or blebbing, alterations in motility, or a slowdown in the cell cycle. More severe signs include vacuole formation, detachment from the substrate, and ultimately, cell lysis.

Q4: How can I distinguish between phototoxicity and chemical toxicity?

A4: To differentiate between the two, you can perform a control experiment. Label two sets of cells with FG-488 DHPE under the same conditions. Keep one set on the microscope stage and expose it to the imaging light source as you would in your experiment. Keep the other set in the incubator without exposing it to the excitation light. If the cells on the microscope show signs of distress while the cells in the incubator remain healthy, phototoxicity is the likely culprit. If both sets of cells show signs of toxicity, it suggests a chemical toxicity issue with the probe at the concentration and incubation time used.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to FG-488 DHPE cytotoxicity.

Problem Potential Cause Recommended Solution
High cell death observed shortly after starting the imaging session. High Phototoxicity - Reduce the excitation light intensity to the lowest level that provides an adequate signal-to-noise ratio.- Increase the camera exposure time to compensate for lower light intensity.- Reduce the frequency of image acquisition (increase the time interval between images).- If possible, use a microscopy technique with lower phototoxicity, such as spinning-disk confocal or light-sheet microscopy.
Cells appear stressed or unhealthy even before imaging begins. High Chemical Cytotoxicity - Decrease the concentration of FG-488 DHPE used for labeling.- Reduce the incubation time with the probe.- Ensure thorough washing of the cells after labeling to remove any unincorporated probe.
Fluorescence signal is too dim, leading to the need for high laser power. Suboptimal Labeling - Optimize the FG-488 DHPE concentration and incubation time. A titration experiment is recommended to find the balance between signal intensity and cytotoxicity.- Ensure the imaging medium is free of components that may quench fluorescence.
Gradual increase in cell death over the course of a multi-day experiment. Cumulative Phototoxicity and/or Chemical Toxicity - Implement all the strategies to reduce phototoxicity mentioned above.- Consider using an imaging medium supplemented with antioxidants like Trolox or ascorbic acid to neutralize ROS.- Re-evaluate the FG-488 DHPE concentration to ensure it is at the lowest effective level.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of FG-488 DHPE

This protocol outlines a method to determine the lowest effective concentration of FG-488 DHPE that provides a sufficient signal for imaging while minimizing chemical cytotoxicity.

Materials:

  • Cells of interest cultured on glass-bottom imaging dishes

  • FG-488 DHPE stock solution (e.g., 1 mg/mL in DMSO)

  • Cell culture medium (phenol red-free recommended for imaging)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed your cells on glass-bottom imaging dishes at a density that will be appropriate for your long-term imaging experiment. Allow them to adhere and grow overnight.

  • Prepare a Dilution Series: Prepare a series of FG-488 DHPE working solutions in your cell culture medium. Typical starting concentrations to test range from 0.5 to 10 µM.

  • Labeling: Remove the culture medium from the cells and wash once with PBS. Add the different concentrations of the FG-488 DHPE working solutions to the cells. Include a vehicle control (medium with the same concentration of DMSO as the highest probe concentration).

  • Incubation: Incubate the cells with the probe for a set amount of time (e.g., 30 minutes) at 37°C. This incubation time should be kept consistent.

  • Washing: After incubation, remove the labeling solution and wash the cells three times with pre-warmed PBS to remove any unincorporated probe.

  • Add Fresh Medium: Add fresh, pre-warmed cell culture medium to the cells.

  • Image Analysis: Image the cells at each concentration using a consistent set of imaging parameters (e.g., laser power, exposure time).

  • Cytotoxicity Assessment: Observe the cells for any signs of morphological changes or cell death immediately after labeling and at several time points thereafter (e.g., 6, 12, 24 hours). A viability assay (e.g., using a live/dead stain) can be performed for a more quantitative assessment.

  • Determine Optimal Concentration: The optimal concentration will be the lowest concentration that provides a clear, stable membrane signal without causing observable cytotoxic effects over your desired experimental duration.

Protocol 2: Assessing Phototoxicity vs. Chemical Toxicity

This protocol helps to distinguish between the cytotoxic effects caused by the FG-488 DHPE probe itself and the damage induced by the imaging light.

Materials:

  • Cells of interest cultured on two identical glass-bottom imaging dishes

  • Optimal concentration of FG-488 DHPE (determined from Protocol 1)

  • Cell culture medium

  • PBS

  • Fluorescence microscope with an environmental chamber

  • A standard cell culture incubator

Procedure:

  • Cell Seeding and Labeling: Seed and label cells on two identical imaging dishes with the optimal concentration of FG-488 DHPE as described in Protocol 1.

  • Experimental and Control Groups:

    • Experimental Dish: Place this dish on the microscope stage within the environmental chamber.

    • Control Dish: Place this dish in a standard cell culture incubator.

  • Imaging: Begin your long-term imaging experiment on the experimental dish, using your intended imaging parameters (light intensity, exposure time, frequency of acquisition).

  • Observation: At regular intervals (e.g., every 6 hours), briefly remove the control dish from the incubator and observe it under the microscope using the lowest possible light exposure to minimize phototoxicity for this check. At the same time, observe a representative area of your experimental dish.

  • Analysis:

    • If cells in the experimental dish show signs of stress or death while cells in the control dish appear healthy, phototoxicity is the primary issue.

    • If cells in both dishes show similar levels of cytotoxicity, the chemical toxicity of the probe at the chosen concentration and incubation time is a significant factor.

    • If cells in the experimental dish show significantly more cytotoxicity than those in the control dish , it is likely a combination of both phototoxicity and chemical toxicity.

Visualizations

Experimental_Workflow Experimental Workflow for Optimizing FG-488 DHPE Labeling cluster_prep Preparation cluster_labeling Labeling & Washing cluster_analysis Analysis A Seed cells on imaging dishes C Incubate cells with different FG-488 DHPE concentrations A->C B Prepare FG-488 DHPE dilution series B->C D Wash to remove unincorporated probe C->D E Image cells at each concentration D->E F Assess cell viability and morphology (e.g., 0, 6, 12, 24 hours) E->F G Determine optimal concentration (lowest concentration with good signal and no cytotoxicity) F->G

Caption: Workflow for determining the optimal FG-488 DHPE concentration.

Signaling_Pathway Simplified Pathway of Phototoxicity A Excitation Light (e.g., 488 nm) B FG-488 DHPE (Fluorophore) A->B absorbs energy C Excited State Fluorophore B->C transitions to D Molecular Oxygen (in the cell) C->D transfers energy to E Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) D->E generates F Cellular Components (Lipids, Proteins, DNA) E->F reacts with G Oxidative Damage F->G leads to H Cellular Stress & Cytotoxicity G->H results in

Caption: Simplified pathway of light-induced reactive oxygen species (ROS) formation.

References

Technical Support Center: FG 488 DHPE for Thick Tissue Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of FG 488 DHPE in thick tissue samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound (Oregon Green™ 488 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine) is a fluorescent phospholipid analog.[][2][3] It is used in research to study the structure and dynamics of cell membranes by integrating into lipid bilayers and emitting a bright green fluorescence.[]

Q2: What are the main challenges of using this compound in thick tissue samples?

A2: The primary challenges include poor penetration of the probe into the tissue, high background fluorescence and autofluorescence, photobleaching of the fluorescent signal, and non-specific binding of the probe.[4][5][6]

Q3: Is this compound suitable for all types of thick tissue samples?

A3: While this compound can be used on a variety of samples, its effectiveness can be influenced by tissue density, fixation method, and lipid composition. For very dense or lipid-rich tissues, achieving uniform staining can be particularly challenging. Tissue clearing techniques may be necessary to improve probe penetration and imaging depth.[7][8][9]

Q4: How does the fluorescence of this compound compare to other common fluorophores?

A4: this compound is based on the Oregon Green™ 488 fluorophore, a fluorinated analog of fluorescein (B123965). It is designed to be more photostable and less pH-sensitive in the physiological range compared to fluorescein (FITC).[3] However, like all fluorophores, it is susceptible to photobleaching with prolonged exposure to excitation light.[10][11][12]

Troubleshooting Guides

Issue 1: Poor Probe Penetration

Q: My thick tissue sample is not uniformly stained. The fluorescence is only on the surface. What can I do?

A: This is likely due to poor penetration of the this compound probe. Here are several strategies to improve it:

  • Increase Incubation Time: Thick tissues require longer incubation times to allow the probe to diffuse throughout the sample. Consider extending the incubation period, potentially up to several days at 4°C.[13]

  • Permeabilization: Use a detergent such as Triton X-100 or saponin (B1150181) in your staining buffer to permeabilize the cell membranes, which can facilitate probe entry. The concentration and incubation time for the permeabilization step should be optimized for your specific tissue type.

  • Tissue Clearing: For very thick or dense tissues, consider using a tissue clearing protocol. Methods like CUBIC or iDISCO remove lipids and other molecules that scatter light and impede probe penetration, making the tissue more transparent.[8][9][14]

  • Section Thickness: If possible, reduce the thickness of your tissue sections. While the goal is thick tissue imaging, finding an optimal thickness that balances structural integrity with probe penetration is key. Sections of 1-2 mm are often used, but may require decalcification or other pretreatments.[13]

Issue 2: High Background Fluorescence

Q: I am observing a lot of background noise, making it difficult to distinguish my specific signal. How can I reduce this?

A: High background can originate from several sources, including unbound probe, non-specific binding, and tissue autofluorescence.[15]

  • Optimize Probe Concentration: Using too high a concentration of this compound can lead to high background. Perform a titration experiment to determine the optimal concentration that provides a good signal-to-noise ratio.[16]

  • Improve Washing Steps: Increase the number and duration of wash steps after incubation with the probe to remove any unbound molecules.[5][16] Using a gentle rocking or agitation during washes can improve efficiency.[16]

  • Blocking: To prevent non-specific binding, incubate the tissue with a blocking solution, such as bovine serum albumin (BSA) or normal serum from the host species of the secondary antibody (if used), before adding the fluorescent probe.[17]

  • Quench Autofluorescence: Many tissues, especially those with a lot of collagen, elastin, or red blood cells, exhibit natural fluorescence (autofluorescence).[4] This can be a significant problem in the green spectrum where FG 488 emits.

    • Photobleaching: Intentionally photobleach the unstained tissue section before staining to reduce autofluorescence.[4][11]

    • Chemical Quenching: Reagents like Sudan Black B or commercial quenchers can be used, but be aware they might also reduce your specific signal.[4][16]

    • Spectral Unmixing: If your imaging system supports it, use spectral unmixing to computationally separate the this compound signal from the autofluorescence spectrum.

Issue 3: Photobleaching

Q: My fluorescent signal fades quickly when I'm imaging. How can I prevent photobleaching?

A: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[10][11]

  • Use an Antifade Mounting Medium: Mount your stained tissue in a commercially available antifade mounting medium. These reagents contain chemicals that reduce photobleaching.[16]

  • Minimize Exposure to Light:

    • Store stained samples in the dark at 4°C.[18]

    • When using the microscope, locate the region of interest using lower light intensity or transmitted light before switching to fluorescence imaging.[10][19]

    • Use neutral density filters to reduce the intensity of the excitation light to the minimum level required for imaging.[10][12]

    • Keep exposure times as short as possible.[19]

  • Choose a More Photostable Dye: If photobleaching remains a significant issue, consider using newer generation fluorophores that are engineered for higher photostability.[12]

Issue 4: Non-Specific Binding

Q: The probe seems to be sticking to everything, not just the membranes. What causes this and how can I fix it?

A: Non-specific binding can be caused by hydrophobic or ionic interactions between the probe and various tissue components.[6][17]

  • Blocking: As mentioned for high background, using a blocking agent like BSA can saturate non-specific binding sites.[17]

  • Adjust Buffer Composition: Increasing the ionic strength of your wash buffers can help to disrupt weak, non-specific ionic interactions.[17]

  • Hydrophobicity: The DHPE lipid tail is hydrophobic, and the fluorophore itself can contribute to non-specific hydrophobic interactions.[6] Ensure your washing steps are stringent enough to remove molecules that are not specifically integrated into membranes. Adding a low concentration of a mild detergent to the wash buffer can sometimes help.

Data and Protocols

Qualitative Comparison of Fluorescent Lipid Probes for Thick Tissue
Probe TypePenetrationPhotostabilitySpecificityCommon Issues
This compound ModerateModerateGood for plasma membranesSusceptible to photobleaching; potential for non-specific binding.
DiI/DiD GoodGoodLabels all lipid membranesCan form aggregates; requires organic solvents for delivery.
BODIPY Analogs GoodHighVaries with analogCan be sensitive to the lipid environment, affecting fluorescence.
Nile Red ModerateLowStains neutral lipid dropletsBroad emission spectrum can bleed into other channels.
Experimental Protocol: Staining Thick Tissue with this compound

This protocol is a general guideline and may require optimization for your specific tissue type and experimental setup.

1. Tissue Preparation:

  • Fix tissue sample (e.g., with 4% paraformaldehyde) as required for your experiment.
  • Wash the tissue thoroughly with Phosphate Buffered Saline (PBS).
  • Section the tissue to the desired thickness (e.g., 500 µm - 2 mm) using a vibratome or other suitable microtome.[13]

2. Permeabilization (Optional, but recommended):

  • Incubate sections in PBS containing 0.5% Triton X-100 for 1-2 hours at room temperature with gentle agitation.

3. Blocking:

  • Wash sections 3 times in PBS for 10 minutes each.
  • Incubate in a blocking buffer (e.g., PBS with 2% BSA and 0.1% Triton X-100) for at least 2 hours at room temperature or overnight at 4°C.[13]

4. This compound Staining:

  • Dilute this compound stock solution to the desired final concentration (typically 1-10 µg/mL, requires optimization) in blocking buffer.
  • Remove the blocking buffer from the tissue sections.
  • Incubate the sections in the this compound staining solution. For thick tissues, this may require an overnight to 48-hour incubation at 4°C on a rocker.[13]

5. Washing:

  • Remove the staining solution.
  • Wash the sections extensively with wash buffer (e.g., PBS with 0.1% Triton X-100). Perform at least four washes of 1 hour each at room temperature with gentle agitation.[13]

6. Mounting and Imaging:

  • Carefully mount the tissue section on a slide or in an imaging chamber.
  • Use an antifade mounting medium to coverslip the sample.[18]
  • Image using a confocal or multiphoton microscope with appropriate filter sets for Oregon Green 488 (Excitation/Emission maxima ~496/524 nm).[2][3]

Visualizations

experimental_workflow cluster_prep Tissue Preparation cluster_stain Staining Procedure cluster_image Imaging Fixation 1. Fixation (e.g., 4% PFA) Sectioning 2. Sectioning (e.g., 500 µm - 2 mm) Fixation->Sectioning Perm 3. Permeabilization (0.5% Triton X-100) Sectioning->Perm Block 4. Blocking (2% BSA) Perm->Block Stain 5. This compound Incubation (Overnight at 4°C) Block->Stain Wash 6. Extensive Washing Stain->Wash Mount 7. Mounting (Antifade Medium) Wash->Mount Image 8. Imaging (Confocal/Multiphoton) Mount->Image

Caption: Experimental workflow for staining thick tissue with this compound.

troubleshooting_high_background Start High Background Observed CheckConc Is probe concentration optimized? Start->CheckConc CheckWash Are washing steps sufficient? CheckConc->CheckWash Yes SolutionConc Titrate probe to find optimal concentration CheckConc->SolutionConc No CheckAutoF Is tissue autofluorescent? CheckWash->CheckAutoF Yes SolutionWash Increase number and duration of washes CheckWash->SolutionWash No SolutionAutoF Use autofluorescence quenching methods CheckAutoF->SolutionAutoF Yes End Improved Signal CheckAutoF->End No SolutionConc->CheckWash SolutionWash->CheckAutoF SolutionAutoF->End

Caption: Troubleshooting flowchart for high background fluorescence.

signal_quality_factors cluster_positive Positive Factors cluster_negative Negative Factors Signal Optimal Signal Quality Background High Background & Autofluorescence Signal->Background Photobleaching Photobleaching Signal->Photobleaching NonSpecific Non-Specific Binding Signal->NonSpecific Penetration Good Probe Penetration Penetration->Signal Photostability High Photostability Photostability->Signal Specificity High Probe Specificity Specificity->Signal

Caption: Key factors influencing signal quality in thick tissue imaging.

References

Technical Support Center: Optimizing Laser Power for FG 488 DHPE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing laser power for FG 488 DHPE (Oregon Green 488 DHPE) to avoid phototoxicity during live-cell imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is phototoxicity and why is it a concern when using this compound?

A1: Phototoxicity refers to the damaging effect of light on cells, which can be exacerbated by the presence of fluorescent dyes like this compound. When a fluorophore is excited by a laser, it can transfer energy to molecular oxygen, generating reactive oxygen species (ROS).[1] ROS can cause cellular damage, leading to artifacts such as altered cell morphology (e.g., blebbing, rounding), impaired cellular functions (e.g., inhibition of mitosis), and even cell death.[2][3] This is a critical concern in live-cell imaging as it can compromise the validity of experimental results.

Q2: What are the typical signs of phototoxicity in my live-cell imaging experiment?

A2: Signs of phototoxicity can range from subtle to severe and include:

  • Morphological changes: Cells may round up, detach from the substrate, or exhibit membrane blebbing.[2]

  • Functional changes: Inhibition or slowing of dynamic processes like cell division or migration.[3]

  • Apoptosis and Necrosis: In severe cases, cells may undergo programmed cell death (apoptosis) or necrosis.

  • Fluorescent protein aggregation: Visible clumping of fluorescently labeled proteins.[2]

Q3: Is there a universally "safe" laser power setting for this compound?

A3: No, there is no single laser power setting that is safe for all experiments. The optimal laser power is dependent on several factors, including:

  • Cell type: Different cell types have varying sensitivities to light.

  • Microscope setup: The efficiency of the light path and the sensitivity of the detector are crucial.[2]

  • Objective lens: Higher numerical aperture (NA) objectives are more efficient at collecting light, potentially allowing for lower laser powers.

  • Exposure time and imaging frequency: Longer or more frequent exposures increase the total light dose and the risk of phototoxicity.

Q4: How does the 488nm excitation wavelength contribute to phototoxicity?

A4: Shorter wavelengths of light, such as the 488nm used to excite this compound, are more energetic and have a higher potential to cause cellular damage compared to longer wavelengths.[3] Studies have shown that 488nm light can induce a dose-dependent decrease in cell progression to mitosis.[3]

Troubleshooting Guide: Minimizing Phototoxicity

This guide provides systematic steps to troubleshoot and minimize phototoxicity in your experiments using this compound.

Problem Potential Cause Recommended Solution
Rapid photobleaching and/or visible cell stress (blebbing, rounding). High laser power.Reduce the laser power to the lowest level that provides an acceptable signal-to-noise ratio. For sensitive live-cell imaging, it has been suggested to start with very low laser powers, for instance, as low as 0.2% of a 10mW laser, and gradually increase if necessary.[4]
Cellular processes (e.g., mitosis) are inhibited after imaging. Excessive light exposure over time.Decrease the exposure time for each frame. Increase the time interval between image acquisitions to allow cells to recover. Consider using a more sensitive camera that requires less light.
Good signal requires high laser power, leading to phototoxicity. Inefficient signal detection.Optimize the microscope's light path for maximum efficiency. Use a high-quantum-yield detector (e.g., sCMOS or EMCCD camera).[5]
Even with low laser power, signs of phototoxicity appear over long time-lapses. Cumulative photodamage and ROS production.Supplement the imaging medium with antioxidants like Trolox or sodium pyruvate (B1213749) to neutralize reactive oxygen species.[3]
Difficulty in finding a balance between signal and cell health. The experimental setup is not optimized for live-cell imaging.Consider using imaging modalities that are inherently less phototoxic, such as spinning disk confocal or light-sheet microscopy, which reduce out-of-focus illumination.[6]

Experimental Protocols

Protocol 1: Determining Optimal Laser Power for this compound Imaging

This protocol provides a framework for establishing the optimal laser power for your specific experimental conditions.

Objective: To identify the highest laser power that can be used for imaging this compound-labeled cells without inducing detectable phototoxicity.

Materials:

  • Cells of interest cultured on an appropriate imaging dish or slide.

  • This compound staining solution.

  • Live-cell imaging medium (consider a phenol (B47542) red-free formulation to reduce autofluorescence).

  • Optional: A viability stain (e.g., Propidium Iodide) and an apoptosis marker (e.g., Annexin V conjugate).

  • Live-cell imaging microscope with a 488nm laser.

Methodology:

  • Cell Preparation:

    • Plate cells at a suitable density to allow for the observation of individual cells and their morphology.

    • Stain the cells with this compound according to the manufacturer's protocol.

    • Wash and replace the staining solution with fresh, pre-warmed imaging medium.

  • Establishing a Laser Power Gradient:

    • On the same plate, select multiple fields of view.

    • For each field, set up a time-lapse imaging experiment with your intended imaging frequency and duration.

    • Assign a different laser power setting to each field, starting from a very low power (e.g., 0.1-0.5%) and creating a gradient up to a higher power (e.g., 10-20%). Ensure all other imaging parameters (exposure time, gain, etc.) remain constant.

  • Image Acquisition and Observation:

    • Acquire the time-lapse images for all fields of view.

    • During and after the acquisition, carefully observe the cells for any morphological signs of phototoxicity (blebbing, rounding, detachment).

  • Quantitative Analysis of Cell Viability (Optional but Recommended):

    • After the time-lapse experiment, stain the cells with a viability dye (e.g., Propidium Iodide) and an apoptosis marker.

    • Acquire images of the different fields of view again to quantify the percentage of dead or apoptotic cells at each laser power.

    • Plot cell viability/apoptosis as a function of laser power.

  • Data Interpretation:

    • Determine the maximum laser power at which no significant increase in cell death, apoptosis, or morphological changes is observed compared to a control group that was not exposed to the laser. This will be your optimal laser power for the given imaging conditions.

Quantitative Data Summary
Parameter Observation/Recommendation Supporting Evidence
Laser Power Start with the lowest possible setting and incrementally increase. A starting point for sensitive live samples could be around 0.2% of a 10mW laser.[4]High laser power is a primary cause of phototoxicity. The ideal power is highly system-dependent.
Exposure Time Minimize exposure time per frame.The total light dose, a product of intensity and time, dictates the extent of photodamage.
Wavelength 488nm light is more energetic and potentially more damaging than longer wavelengths (e.g., 546nm).[3]Shorter wavelengths have a higher potential to induce phototoxicity.
Cell Health Indicators Monitor for morphological changes (blebbing, rounding) and functional changes (e.g., mitotic arrest).[2][3]These are direct indicators of cellular stress due to phototoxicity.
Mitigation Strategy Use of antioxidants like Trolox can increase the fraction of cells that successfully enter mitosis after light exposure.[3]Antioxidants help to quench the damaging reactive oxygen species generated during fluorescence excitation.

Visualizations

Phototoxicity_Pathway cluster_0 Excitation and Emission cluster_1 Phototoxicity Pathway 488nm_Laser 488nm Laser FG488_DHPE This compound (Ground State) 488nm_Laser->FG488_DHPE Excitation FG488_DHPE_Excited This compound (Excited State) FG488_DHPE->FG488_DHPE_Excited FG488_DHPE_Excited->FG488_DHPE Fluorescence Fluorescence (Signal) FG488_DHPE_Excited->Fluorescence Emission ROS Reactive Oxygen Species (ROS) FG488_DHPE_Excited->ROS Energy Transfer Oxygen Molecular Oxygen (O2) Oxygen->ROS Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage Phototoxicity_Signs Visible Signs of Phototoxicity (Blebbing, Apoptosis) Cellular_Damage->Phototoxicity_Signs

Caption: The signaling pathway of phototoxicity initiated by laser excitation of this compound.

Experimental_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Plate_Cells 1. Plate Cells Stain_Cells 2. Stain with this compound Plate_Cells->Stain_Cells Setup_Gradient 3. Set Up Laser Power Gradient Stain_Cells->Setup_Gradient Time_Lapse 4. Acquire Time-Lapse Images Setup_Gradient->Time_Lapse Observe_Morphology 5. Observe Morphological Changes Time_Lapse->Observe_Morphology Viability_Assay 6. Perform Viability/ Apoptosis Assay Observe_Morphology->Viability_Assay Determine_Optimal_Power 7. Determine Optimal Laser Power Viability_Assay->Determine_Optimal_Power

Caption: Experimental workflow for determining the optimal laser power for this compound.

Troubleshooting_Logic Start Signs of Phototoxicity Observed? Reduce_Power Reduce Laser Power Start->Reduce_Power Yes Problem_Solved Problem Resolved Start->Problem_Solved No Reduce_Exposure Decrease Exposure Time Reduce_Power->Reduce_Exposure Increase_Interval Increase Time Interval Reduce_Exposure->Increase_Interval Check_Signal Signal-to-Noise Ratio Acceptable? Increase_Interval->Check_Signal Optimize_Detection Optimize Detection Path (e.g., better camera) Check_Signal->Optimize_Detection No Check_Signal->Problem_Solved Yes Add_Antioxidants Add Antioxidants to Medium Optimize_Detection->Add_Antioxidants Consider_Alternatives Consider Alternative Imaging Modality Optimize_Detection->Consider_Alternatives Add_Antioxidants->Check_Signal

Caption: A logical workflow for troubleshooting phototoxicity issues.

References

Validation & Comparative

A Comparative Guide to FG 488 DHPE and NBD-PE for Advanced Lipid Tracking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate study of cellular membranes, the selection of an appropriate fluorescent lipid probe is paramount. The ability to accurately track the dynamics, distribution, and interactions of lipids within the bilayer is fundamental to understanding a myriad of cellular processes. This guide provides an objective, data-driven comparison of two commonly used green-fluorescent phospholipid analogs: FG 488 DHPE and NBD-PE .

This compound (1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, labeled with a fluorescein (B123965) derivative) and NBD-PE (phosphatidylethanolamine, labeled with N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)) are both widely employed to investigate membrane structure and dynamics. However, their distinct photophysical properties and behaviors in biological systems can significantly impact experimental outcomes. This guide will delve into their quantitative performance, provide detailed experimental protocols, and offer clear recommendations to aid in the selection of the optimal probe for your specific research needs.

Chemical Structures of the Probes

To understand the behavior of these probes, it is essential to consider their molecular structures. Both probes consist of a phosphatidylethanolamine (B1630911) (PE) lipid backbone, with the fluorophore conjugated to the headgroup.

cluster_FG488 This compound cluster_NBD NBD-PE FG488_Lipid DHPE (Dihexadecanoyl-sn-glycero-3-phosphoethanolamine) FG488_Fluorophore FG 488 (Oregon Green 488) Fluorophore FG488_Lipid->FG488_Fluorophore Headgroup Conjugation NBD_Lipid PE (Phosphatidylethanolamine) NBD_Fluorophore NBD (Nitrobenzoxadiazole) Fluorophore NBD_Lipid->NBD_Fluorophore Headgroup Conjugation

Figure 1. Conceptual structures of this compound and NBD-PE.

Quantitative Performance Comparison

The selection of a fluorescent probe is often dictated by its photophysical properties. The following table summarizes the key performance metrics for this compound and NBD-PE.

PropertyThis compound (Oregon Green 488 DHPE)NBD-PE
Excitation Maximum (nm) ~496~463
Emission Maximum (nm) ~524~536
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~76,000~22,000
Quantum Yield (Φ) ~0.91~0.1
Relative Brightness (ε × Φ) ~69,160~2,200
Photostability HighModerate
pH Sensitivity pKa ~4.7 (insensitive in physiological pH range)Sensitive to environmental polarity

Key Performance Insights:

  • Brightness: this compound is significantly brighter than NBD-PE due to its substantially higher molar extinction coefficient and quantum yield. This makes it superior for detecting low-abundance lipids and for imaging applications where high signal-to-noise is critical.

  • Photostability: this compound, which utilizes the Oregon Green 488 fluorophore, is notably more photostable than NBD-PE. This is a crucial advantage for long-term time-lapse imaging and techniques like Fluorescence Recovery After Photobleaching (FRAP), where repeated laser exposure is necessary.

  • pH Sensitivity: The fluorescence of this compound is largely independent of pH in the physiological range (pH 6-8). In contrast, NBD's fluorescence is highly sensitive to the polarity of its environment, which can be a confounding factor in interpreting results, although it can also be exploited to probe membrane environments.

Experimental Protocols

Detailed and reproducible protocols are essential for obtaining reliable data. The following are methodologies for key lipid tracking experiments.

Protocol 1: Preparation of Labeled Lipid Vesicles

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating either this compound or NBD-PE.

  • Lipid Film Formation:

    • In a glass vial, combine the desired host lipids (e.g., DOPC, POPC) and the fluorescent lipid probe (this compound or NBD-PE) in chloroform. A typical molar ratio is 99:1 (host lipid:probe).

    • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • To ensure complete removal of the solvent, place the vial under a high vacuum for at least 2 hours.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., PBS, HEPES) by vortexing vigorously for 5-10 minutes. This will result in the formation of multilamellar vesicles (MLVs).

  • Vesicle Extrusion:

    • To create SUVs of a defined size, subject the MLV suspension to extrusion.

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Pass the lipid suspension through the membrane 11-21 times. This will yield a clear suspension of SUVs.

  • Storage:

    • Store the labeled vesicles at 4°C and use within 1-2 weeks for optimal results.

Protocol 2: Lipid Tracking in Live Cells

This protocol outlines a general procedure for labeling live cells with fluorescent lipid analogs.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips appropriate for microscopy and culture until they reach the desired confluency.

  • Probe Preparation:

    • Prepare a stock solution of this compound or NBD-PE in ethanol (B145695) or DMSO.

    • For labeling, dilute the stock solution in a serum-free medium or an appropriate buffer (e.g., HBSS) to the final working concentration (typically 1-5 µM). It is often beneficial to complex the probe with bovine serum albumin (BSA) to facilitate delivery to the cells.

  • Cell Labeling:

    • Wash the cells once with a warm buffer.

    • Incubate the cells with the probe-containing medium at 4°C or 37°C, depending on the experimental goal. Incubation at 4°C primarily labels the outer leaflet of the plasma membrane and minimizes endocytosis.

    • Incubation times can range from 5 to 30 minutes.

  • Washing:

    • After incubation, wash the cells two to three times with a cold buffer to remove the excess probe.

  • Imaging:

    • Immediately image the cells using a fluorescence microscope equipped with appropriate filter sets for green fluorescence (e.g., excitation ~488 nm, emission ~525 nm).

Protocol 3: Fluorescence Recovery After Photobleaching (FRAP) for Lipid Diffusion

FRAP is used to measure the lateral diffusion of fluorescently labeled molecules in a membrane.

  • Sample Preparation:

    • Prepare labeled vesicles or label live cells as described in the protocols above.

  • Image Acquisition Setup:

    • Use a confocal laser scanning microscope.

    • Select a region of interest (ROI) on the membrane.

  • Pre-Bleach Imaging:

    • Acquire 5-10 images of the ROI at low laser power to establish the baseline fluorescence intensity.

  • Photobleaching:

    • Irradiate the ROI with a high-intensity laser beam for a short period to photobleach the fluorophores within that region.

  • Post-Bleach Imaging:

    • Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence as unbleached probes diffuse into the bleached area.

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached ROI over time.

    • Correct for photobleaching during image acquisition by monitoring the fluorescence of a non-bleached region.

    • Fit the fluorescence recovery curve to an appropriate model to determine the mobile fraction and the diffusion coefficient of the lipid probe.

Protocol 4: Förster Resonance Energy Transfer (FRET) for Lipid Proximity

FRET can be used to study the proximity and interactions of lipid molecules. This protocol describes a donor-quenching FRET experiment where this compound or NBD-PE acts as the donor and a suitable acceptor (e.g., Rhodamine-PE) is used.

  • Sample Preparation:

    • Prepare lipid vesicles containing the donor probe (this compound or NBD-PE) and varying concentrations of the acceptor probe (e.g., 0-5 mol%).

  • Fluorescence Spectroscopy:

    • Using a fluorometer, excite the donor fluorophore at its excitation maximum (e.g., ~496 nm for this compound or ~463 nm for NBD-PE).

    • Record the emission spectrum of the donor.

  • Data Analysis:

    • Measure the fluorescence intensity of the donor at its emission maximum in the presence and absence of the acceptor.

    • The FRET efficiency (E) can be calculated using the formula: E = 1 - (FDA / FD), where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor.

    • Plot the FRET efficiency as a function of the acceptor concentration to analyze the proximity and distribution of the lipid probes.

Experimental Workflow

The following diagram illustrates a general workflow for a lipid tracking experiment using fluorescent probes.

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_probe Probe Selection (this compound or NBD-PE) prep_sample Sample Preparation (Vesicles or Live Cells) prep_probe->prep_sample prep_label Labeling with Fluorescent Probe prep_sample->prep_label exp_microscopy Fluorescence Microscopy (Confocal, TIRF, etc.) prep_label->exp_microscopy exp_technique Application of Technique (e.g., FRAP, FRET, Time-lapse) exp_microscopy->exp_technique analysis_acq Image Acquisition exp_technique->analysis_acq analysis_quant Quantitative Analysis (Intensity, Diffusion, etc.) analysis_acq->analysis_quant analysis_interp Interpretation of Results analysis_quant->analysis_interp

A Comparative Guide to Green Fluorescent Lipid Probes: FG 488 DHPE vs. The Field

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the vibrant landscape of cellular imaging, the selection of the appropriate fluorescent lipid probe is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective, data-driven comparison of FG 488 DHPE against other widely used green fluorescent lipid probes: NBD-PE, BODIPY FL DHPE, and Fluorescein-DHPE. We will delve into their key performance characteristics, supported by experimental data, and provide detailed protocols for their application.

At a Glance: Quantitative Performance Comparison

To facilitate a clear and direct comparison, the following table summarizes the key photophysical properties of this compound and its alternatives.

FeatureThis compound (Oregon Green® 488 DHPE)NBD-PEBODIPY FL DHPEFluorescein (B123965) DHPE
Excitation Max (nm) ~496[1]~463[1]~503~496
Emission Max (nm) ~524[1]~536[1]~512~524
Quantum Yield (Φ) ~0.91~0.3-0.5 (in organic solvents)~0.93 (in methanol)[2]~0.92-0.95
Photostability HighModerateHighLow
Environmental Sensitivity Low (pKa ≈ 4.7)[3][4]HighLowHigh (pH-sensitive)
Brightness Very HighModerateVery HighHigh

In-Depth Analysis of Key Performance Metrics

This compound (Oregon Green® 488 DHPE): The High-Performance All-Rounder

This compound, featuring the Oregon Green® 488 fluorophore, stands out for its exceptional brightness and high photostability.[3][4][5] Its quantum yield is remarkably high at approximately 0.91. A significant advantage of this compound is its low pKa of ~4.7, which renders its fluorescence largely insensitive to pH fluctuations within the physiological range.[3][4] This stability makes it a reliable choice for quantitative studies in live cells where pH can vary between different organelles. Its superior photostability compared to fluorescein makes it ideal for long-term imaging experiments.[5]

NBD-PE: The Environmentally Sensitive Reporter

NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) is a widely used probe whose fluorescence is highly dependent on the polarity of its environment. It is weakly fluorescent in aqueous environments and becomes brightly fluorescent in hydrophobic lipid membranes.[6] This solvatochromic property makes it a valuable tool for studying membrane properties and lipid-protein interactions. However, NBD-PE exhibits moderate photostability and its fluorescence can be quenched by certain cellular components.[7] Its quantum yield varies significantly with the solvent, generally in the range of 0.3 to 0.5 in organic solvents.

BODIPY FL DHPE: The Bright and Stable Workhorse

BODIPY FL DHPE is renowned for its exceptional brightness, stemming from a high extinction coefficient and a quantum yield approaching 1.0 in many solvents (e.g., ~0.93 in methanol).[2] A key feature of BODIPY dyes is their remarkable photostability, making them superior to both fluorescein and NBD for experiments requiring prolonged or intense illumination.[8] Their fluorescence is also relatively insensitive to solvent polarity and pH, providing a stable and reliable signal in diverse cellular environments.

Fluorescein DHPE: The Classic, Photobleaching-Prone Probe

Fluorescein DHPE is a traditional green fluorescent lipid probe. While it offers a high quantum yield, its utility is significantly hampered by its poor photostability.[9] It is highly susceptible to photobleaching, which can be a major limitation for quantitative and long-term imaging studies. However, this characteristic can be advantageous in techniques such as Fluorescence Recovery After Photobleaching (FRAP) to study lipid dynamics. Furthermore, the fluorescence of fluorescein is sensitive to pH, which can introduce variability in measurements within different cellular compartments.

Experimental Protocols

Here, we provide detailed methodologies for key experiments utilizing these green fluorescent lipid probes.

Live-Cell Membrane Labeling

This protocol describes a general procedure for labeling the plasma membrane of live cultured cells.

Materials:

  • Fluorescent lipid probe (this compound, NBD-PE, BODIPY FL DHPE, or Fluorescein DHPE)

  • Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) for stock solution

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Cultured cells on glass-bottom dishes or coverslips

Procedure:

  • Prepare a stock solution: Dissolve the fluorescent lipid probe in DMSO or ethanol to a concentration of 1-5 mM.

  • Prepare the staining solution: Dilute the stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and probe.

  • Cell preparation: Remove the culture medium from the cells and wash once with pre-warmed imaging medium.

  • Staining: Add the staining solution to the cells and incubate for 10-30 minutes at 37°C in a CO2 incubator.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed imaging medium.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for the chosen probe.

Live_Cell_Labeling_Workflow cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Imaging prep_stock Prepare Stock Solution (1-5 mM in DMSO/Ethanol) prep_stain Prepare Staining Solution (1-10 µM in medium) prep_stock->prep_stain wash_cells1 Wash Cells prep_stain->wash_cells1 add_stain Incubate with Staining Solution (10-30 min) wash_cells1->add_stain wash_cells2 Wash Cells (2-3x) add_stain->wash_cells2 image_cells Fluorescence Microscopy wash_cells2->image_cells

Caption: Workflow for live-cell plasma membrane labeling.

Liposome (B1194612) Preparation and Labeling

This protocol outlines the preparation of fluorescently labeled liposomes using the lipid film hydration method followed by extrusion.

Materials:

  • Primary lipid (e.g., DOPC, POPC)

  • Fluorescent lipid probe (0.5-2 mol%)

  • Chloroform (B151607)

  • Hydration buffer (e.g., PBS, HEPES buffer)

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid mixture preparation: In a round-bottom flask, dissolve the primary lipid and the fluorescent lipid probe in chloroform at the desired molar ratio.

  • Film formation: Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask. Further dry the film under vacuum for at least 1 hour to remove residual solvent.

  • Hydration: Add the hydration buffer to the flask and hydrate (B1144303) the lipid film by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles (LUVs) of a defined size, pass the MLV suspension through a mini-extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm) for 11-21 passes.

  • Storage: Store the prepared fluorescent liposomes at 4°C and use within a few days.

Liposome_Preparation_Workflow start Start dissolve_lipids Dissolve Lipids in Chloroform start->dissolve_lipids form_film Form Thin Lipid Film (Nitrogen stream + Vacuum) dissolve_lipids->form_film hydrate_film Hydrate Film with Buffer to form MLVs form_film->hydrate_film extrude Extrude to form LUVs hydrate_film->extrude store Store at 4°C extrude->store

Caption: Workflow for preparing fluorescently labeled liposomes.

Membrane Fusion Assay (FRET-based)

This assay monitors the fusion of two populations of liposomes, one labeled with a FRET donor (e.g., NBD-PE) and the other with a FRET acceptor (e.g., Rhodamine-PE). Fusion results in the dilution of the probes and a decrease in FRET efficiency, which is measured as an increase in the donor's fluorescence.

Materials:

  • Donor-labeled liposomes (containing NBD-PE)

  • Acceptor-labeled liposomes (containing Rhodamine-PE)

  • Unlabeled liposomes

  • Fusion buffer

  • Fluorometer

Procedure:

  • Prepare liposome populations: Prepare three separate populations of liposomes as described in Protocol 2:

    • Donor liposomes: Labeled with 1 mol% NBD-PE.

    • Acceptor liposomes: Labeled with 1 mol% Rhodamine-PE.

    • Unlabeled liposomes.

  • Assay setup: In a fluorometer cuvette, mix the donor-labeled and acceptor-labeled liposomes in the fusion buffer at a 1:1 molar ratio.

  • Baseline measurement: Record the baseline fluorescence of the NBD fluorophore (Excitation: ~465 nm, Emission: ~535 nm).

  • Initiate fusion: Add the unlabeled liposomes to the cuvette at a 9:1 ratio to the labeled liposomes. The fusion can be induced by various fusogens (e.g., Ca2+, PEG, specific proteins).

  • Monitor fluorescence: Record the increase in NBD fluorescence over time.

  • Maximum fluorescence (dequenching): At the end of the experiment, add a detergent (e.g., Triton X-100) to completely disrupt the liposomes and achieve maximum probe dilution. This value represents 100% fusion.

  • Data analysis: The percentage of fusion at a given time point is calculated relative to the initial and maximum fluorescence values.

FRET_Fusion_Assay_Pathway donor Donor Liposome (NBD-PE) fusogen Add Unlabeled Liposomes + Fusogen fused Fused Liposome (Diluted Probes) donor->fused Fusion acceptor Acceptor Liposome (Rhodamine-PE) acceptor->fused fusogen->fused measurement Measure NBD Fluorescence Increase fused->measurement

Caption: Principle of the FRET-based membrane fusion assay.

Conclusion: Selecting the Right Probe for Your Research

The choice of a green fluorescent lipid probe is contingent on the specific requirements of the experiment.

  • For quantitative, long-term live-cell imaging , the high photostability and pH-insensitivity of This compound and BODIPY FL DHPE make them the superior choices.

  • To study membrane microenvironment and polarity , the environmentally sensitive nature of NBD-PE provides a unique advantage.

  • For applications like FRAP where photobleaching is desired , Fluorescein DHPE remains a viable, albeit classic, option.

By carefully considering the photophysical properties and the experimental context, researchers can select the optimal green fluorescent lipid probe to illuminate their cellular investigations with clarity and precision.

References

A Comparative Guide to Membrane Fusion Assays: Cross-Validation of FG-488 DHPE with Established Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of membrane fusion is critical for understanding a myriad of biological processes, from viral entry to neurotransmitter release. While numerous methods exist, this guide provides a comparative analysis of the fluorescent probe FG-488 DHPE and its potential application in membrane fusion, cross-referenced with established techniques.

Direct experimental cross-validation studies comparing FG-488 DHPE with other membrane fusion assays are not extensively documented in peer-reviewed literature. However, based on its properties as a fluorescently labeled phospholipid, we can infer its potential use in lipid mixing assays and compare it to standard methods. FG-488 DHPE, also known as Oregon Green 488 DHPE, is a bright and photostable green-fluorescent probe.[1][2] Its fluorescence is notably less sensitive to pH in the physiological range compared to fluorescein, a significant advantage in many biological assays.[3]

This guide will compare the hypothesized use of FG-488 DHPE in a lipid mixing assay with two widely-used methods: the NBD-PE/Rhodamine-PE FRET assay and the Octadecyl Rhodamine B (R18) self-quenching assay.

Comparison of Quantitative Performance

The following table summarizes key performance indicators for the established membrane fusion assays, providing a baseline for evaluating the potential of an FG-488 DHPE-based assay.

Parameter NBD-PE/Rhodamine-PE FRET Assay Octadecyl Rhodamine B (R18) Assay FG-488 DHPE (Hypothesized)
Principle Förster Resonance Energy Transfer (FRET)Fluorescence Self-QuenchingFluorescence De-quenching/Dilution
Measurement Increase in donor (NBD) fluorescence or decrease in FRET signal upon lipid mixing.[4]Increase in fluorescence upon dilution of the self-quenched probe.[5]Increase in fluorescence upon dilution from a labeled to an unlabeled membrane.
Typical Probes NBD-PE (donor), Rhodamine-PE (acceptor)[4][6]Octadecyl Rhodamine B (R18)[5]FG-488 DHPE
Advantages Ratiometric measurement possible, can distinguish between hemifusion and full fusion with modifications.[7]High signal-to-noise ratio, technically simpler.[5]High photostability and low pH sensitivity.[1][3]
Limitations Bulky headgroups of probes may hinder fusion, slower apparent lipid mixing rates.[8]Potential for probe transfer without fusion, less suitable for distinguishing fusion intermediates.[5]Potential for non-fusogenic probe transfer, lack of established protocols for fusion assays.

Experimental Methodologies

Detailed protocols are essential for reproducible and comparable results. Below are the generalized experimental protocols for the key assays discussed.

NBD-PE/Rhodamine-PE FRET-Based Lipid Mixing Assay

This assay monitors the mixing of lipids between two populations of vesicles.[7] One population is labeled with both NBD-PE (the energy donor) and Rhodamine-PE (the energy acceptor), while the other population is unlabeled.

Protocol:

  • Vesicle Preparation: Prepare two populations of vesicles (e.g., liposomes). One population (labeled) is co-labeled with 1-2 mol% NBD-PE and 1-2 mol% Rhodamine-PE. The second population (unlabeled) contains no fluorescent probes.

  • Initiation of Fusion: Mix the labeled and unlabeled vesicle populations in a fluorometer cuvette. Initiate fusion through the addition of a fusogen (e.g., Ca²⁺ for vesicles containing phosphatidylserine, or specific proteins).

  • Fluorescence Measurement: Monitor the fluorescence of the NBD donor. Excitation is typically around 465 nm, with emission measured at approximately 530 nm.

  • Data Analysis: Fusion is observed as an increase in NBD fluorescence due to the dilution of the probes and a decrease in FRET efficiency as the distance between the donor and acceptor increases. The percentage of fusion can be calculated by normalizing the signal to a maximum fluorescence value obtained by disrupting all vesicles with a detergent like Triton X-100.[5]

Octadecyl Rhodamine B (R18) Self-Quenching Lipid Mixing Assay

This assay relies on the principle that the fluorescence of R18 is self-quenched when it is incorporated into a lipid membrane at a high surface density.[5]

Protocol:

  • Vesicle Labeling: Incubate one population of vesicles with R18 to achieve a surface concentration sufficient for self-quenching (typically 5-10 mol%). Remove unincorporated probe by gel filtration.

  • Fusion Reaction: Mix the R18-labeled vesicles with a population of unlabeled vesicles. Induce fusion as described above.

  • Fluorescence Monitoring: Excite the sample at around 560 nm and measure the emission at approximately 590 nm.

  • Quantification: The dilution of R18 into the unlabeled membrane upon fusion results in a decrease in quenching and a corresponding increase in fluorescence intensity. The fusion percentage is calculated relative to the fluorescence after the addition of a detergent to achieve infinite probe dilution.[5]

Visualizing the Assay Workflows

The following diagrams, generated using Graphviz, illustrate the workflows of the compared assays.

FRET_Assay_Workflow cluster_prep Vesicle Preparation cluster_reaction Fusion Reaction cluster_measurement Measurement & Analysis Labeled_Vesicles Labeled Vesicles (NBD-PE + Rhodamine-PE) Mix Mix Vesicle Populations Labeled_Vesicles->Mix Unlabeled_Vesicles Unlabeled Vesicles Unlabeled_Vesicles->Mix Add_Fusogen Add Fusogen (e.g., Ca2+) Mix->Add_Fusogen Monitor_Fluorescence Monitor NBD Fluorescence (Ex: 465nm, Em: 530nm) Add_Fusogen->Monitor_Fluorescence Calculate_Fusion Calculate % Fusion vs. Detergent Control Monitor_Fluorescence->Calculate_Fusion

FRET-based lipid mixing assay workflow.

R18_Assay_Workflow cluster_prep_r18 Vesicle Preparation cluster_reaction_r18 Fusion Reaction cluster_measurement_r18 Measurement & Analysis R18_Labeled R18 Labeled Vesicles (Self-Quenched) Mix_R18 Mix Vesicle Populations R18_Labeled->Mix_R18 Unlabeled Unlabeled Vesicles Unlabeled->Mix_R18 Induce_Fusion Induce Fusion Mix_R18->Induce_Fusion Monitor_R18 Monitor R18 Fluorescence (Ex: 560nm, Em: 590nm) Induce_Fusion->Monitor_R18 Quantify_Fusion Quantify De-quenching vs. Detergent Control Monitor_R18->Quantify_Fusion

R18 self-quenching assay workflow.

Assay_Principles FRET FRET Assay Pre-Fusion: Donor (NBD) and Acceptor (Rhodamine) are in close proximity. Energy is transferred, quenching donor fluorescence. Post-Fusion: Labeled and unlabeled lipids mix. Average distance between Donor and Acceptor increases. FRET decreases, Donor fluorescence increases. R18 R18 Assay Pre-Fusion: R18 is at a high concentration in labeled vesicles, causing self-quenching of its fluorescence. Post-Fusion: R18 is diluted into the unlabeled membrane. Self-quenching is relieved, and fluorescence intensity increases. FG488 FG-488 DHPE (Hypothesized) Pre-Fusion: Could be used in a self-quenching or FRET context, similar to R18 or NBD-PE. Post-Fusion: Upon membrane fusion and lipid mixing, probe dilution would lead to an increase in fluorescence (de-quenching).

Comparison of assay principles.

References

A Comparative Guide to Plasma Membrane Specificity: Evaluating FG 488 DHPE and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to accurately visualize and analyze the plasma membrane, the choice of a fluorescent probe is critical. Specificity, photostability, and minimal cytotoxicity are paramount for obtaining reliable and reproducible data. This guide provides a comprehensive comparison of FG 488 DHPE with other commercially available plasma membrane probes, offering quantitative data where available and detailed experimental protocols to empower researchers to make informed decisions.

This guide assesses the performance of this compound against a selection of popular alternatives: CellMask™ Deep Red, MemBright 488, PK Mem 488, and Wheat Germ Agglutinin (WGA) conjugated to Alexa Fluor™ 488. The comparison focuses on key performance indicators: plasma membrane specificity, internalization rate, photostability, and cytotoxicity.

Quantitative Performance Comparison

The following tables summarize the key performance metrics for this compound and its alternatives. Data has been compiled from various sources and should be used as a guide for probe selection. It is recommended to perform in-house validation for specific cell types and experimental conditions.

Probe Excitation (nm) Emission (nm) Reported Photostability Reported Cytotoxicity
This compound ~496~524ModerateLow
CellMask™ Deep Red ~649~666HighLow to moderate[1][2]
MemBright 488 ~495~515High[3][4]Low[3][4][5][6]
PK Mem 488 Not specifiedNot specifiedVery High[7][8]Very Low[7][8]
WGA-Alexa Fluor™ 488 ~495~519HighLow

Table 1: General Characteristics and Performance Metrics of Plasma Membrane Probes.

Probe Plasma Membrane to Cytoplasm Intensity Ratio (Signal-to-Noise) Internalization Rate
This compound Data not availableModerate
CellMask™ Deep Red HighLow (minimal internalization for 60-90 minutes)[9][10]
MemBright 488 High (fluorogenic "turn-on" mechanism reduces background)[3][11]Low
PK Mem 488 HighLow
WGA-Alexa Fluor™ 488 HighVariable, dependent on cell type and experimental conditions

Table 2: Specificity and Internalization of Plasma Membrane Probes. Note: The plasma membrane to cytoplasm intensity ratio is a critical measure of specificity. A higher ratio indicates better localization to the plasma membrane and less non-specific cytoplasmic staining.

Experimental Protocols for Assessing Plasma Membrane Specificity

To ensure accurate and reproducible assessment of plasma membrane probe specificity, the following detailed experimental protocols are provided.

Protocol 1: Quantification of Plasma Membrane to Cytoplasm Fluorescence Intensity Ratio

This protocol outlines a method to quantify the specificity of a fluorescent probe for the plasma membrane by measuring the ratio of its fluorescence intensity at the plasma membrane to that in the cytoplasm.[12][13]

Materials:

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • Fluorescent plasma membrane probe (e.g., this compound)

  • Appropriate cell culture medium

  • Confocal microscope with a high numerical aperture objective (e.g., 60x or 100x oil immersion)

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve 60-80% confluency on the day of the experiment.

  • Probe Labeling: Incubate the cells with the fluorescent probe at the recommended concentration and for the specified time according to the manufacturer's instructions.

  • Image Acquisition:

    • Wash the cells with pre-warmed imaging medium to remove unbound probe.

    • Acquire images using a confocal microscope. It is crucial to acquire images from the central z-plane of the cells to clearly distinguish the plasma membrane from the cytoplasm.

    • Use identical imaging settings (laser power, gain, pinhole size) for all samples being compared.

  • Image Analysis:

    • Open the acquired images in ImageJ/Fiji.

    • Draw a line profile across a cell, extending from the extracellular space, through the plasma membrane, across the cytoplasm, through the opposing plasma membrane, and into the extracellular space again.

    • Plot the fluorescence intensity profile along this line.

    • Measure the peak fluorescence intensity at the plasma membrane (I_membrane) and the average fluorescence intensity within the cytoplasm (I_cytoplasm).

    • Calculate the Plasma Membrane to Cytoplasm Intensity Ratio: Ratio = I_membrane / I_cytoplasm .

    • Repeat this measurement for at least 20-30 cells per condition to obtain statistically significant data.

Protocol 2: Assessment of Probe Internalization Over Time

This protocol describes a method to quantify the rate of internalization of a plasma membrane probe, providing an indication of its stability at the cell surface.[14]

Materials:

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • Fluorescent plasma membrane probe

  • Appropriate cell culture medium

  • Confocal microscope with live-cell imaging capabilities (environmental chamber to maintain 37°C and 5% CO2)

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Cell Seeding and Labeling: Follow steps 1 and 2 from Protocol 1.

  • Time-Lapse Imaging:

    • After washing, place the cells on the microscope stage within the environmental chamber.

    • Acquire images at regular intervals (e.g., every 5-10 minutes) for a desired duration (e.g., 1-2 hours).

  • Image Analysis:

    • For each time point, quantify the total fluorescence intensity at the plasma membrane and the total fluorescence intensity within intracellular vesicles.

    • The internalization rate can be expressed as the percentage of total cell fluorescence that is localized to intracellular compartments over time.

    • Alternatively, for a simpler qualitative assessment, observe the formation of fluorescent intracellular puncta over time.

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental workflows described above.

ExperimentalWorkflow cluster_protocol1 Protocol 1: PM to Cytoplasm Intensity Ratio cluster_protocol2 Protocol 2: Probe Internalization P1_Step1 Cell Seeding P1_Step2 Probe Labeling P1_Step1->P1_Step2 P1_Step3 Confocal Imaging P1_Step2->P1_Step3 P1_Step4 Image Analysis (Line Profile) P1_Step3->P1_Step4 P1_Step5 Calculate Ratio P1_Step4->P1_Step5 P2_Step1 Cell Seeding & Labeling P2_Step2 Time-Lapse Imaging P2_Step1->P2_Step2 P2_Step3 Image Analysis (Vesicle Quantification) P2_Step2->P2_Step3 P2_Step4 Determine Internalization Rate P2_Step3->P2_Step4

Caption: Experimental workflows for assessing plasma membrane probe specificity.

Signaling Pathways and Probe Interaction

While this compound and other lipid analogs directly incorporate into the lipid bilayer, probes like WGA-Alexa Fluor™ 488 interact with specific cell surface components. Understanding these interactions is crucial for interpreting experimental results.

ProbeInteraction cluster_lipid Lipid Analogs (e.g., this compound) cluster_lectin Lectin Conjugates (e.g., WGA-Alexa Fluor 488) LipidProbe This compound PlasmaMembrane_lipid Plasma Membrane Bilayer LipidProbe->PlasmaMembrane_lipid Direct Incorporation LectinProbe WGA-Alexa Fluor 488 Glycoprotein Cell Surface Glycoproteins (N-acetylglucosamine & Sialic Acid) LectinProbe->Glycoprotein Binds to PlasmaMembrane_lectin Plasma Membrane

Caption: Mechanisms of probe interaction with the plasma membrane.

Conclusion

The selection of an appropriate fluorescent probe is a critical step in any study focused on the plasma membrane. While this compound is a widely used fluorescent phospholipid analog, newer generations of probes such as MemBright and PK Mem dyes offer potential advantages in terms of photostability and reduced phototoxicity.[3][4][5][6][7][8] CellMask™ dyes also provide a robust alternative with well-documented low internalization rates.[9][10] WGA conjugates, while highly specific for certain cell surface moieties, may exhibit cell-type dependent variability.

Ultimately, the ideal probe will depend on the specific experimental requirements, including the duration of imaging, the sensitivity of the cells to phototoxicity, and the need for quantitative analysis. By utilizing the provided protocols, researchers can systematically evaluate and select the most suitable probe to achieve high-quality, reliable data in their studies of plasma membrane dynamics and function.

References

A Comparative Analysis of Photostability: FG 488 DHPE vs. Fluorescein DHPE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals selecting fluorescent lipid probes, photostability is a critical parameter influencing the reliability and duration of imaging experiments. This guide provides a quantitative comparison of the photostability of FG 488 DHPE and its traditional counterpart, fluorescein (B123965) DHPE, supported by experimental data and detailed methodologies.

This compound, also known as Oregon Green 488 DHPE, consistently demonstrates superior photostability when compared to fluorescein DHPE.[1][2][3] This enhanced resistance to photobleaching allows for longer and more intensive imaging sessions, which are crucial for time-lapse microscopy and single-molecule tracking studies. The improved photostability of this compound is attributed to the fluorinated structure of its Oregon Green 488 fluorophore, which is less susceptible to photodegradation than the fluorescein moiety.[2][4]

Quantitative Data Summary

PropertyThis compound (Oregon Green 488 DHPE)Fluorescein DHPE
Excitation Maximum ~496 nm~496 nm
Emission Maximum ~524 nm~519 nm
Extinction Coefficient (ε) High~80,000 cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield (Φ) High~0.79 - 0.95[1]
Photostability Significantly more photostable than fluorescein conjugates[1][2][3]Prone to rapid photobleaching[2][3]
pKa ~4.7[5]~6.4[5]

Experimental Protocols

To quantitatively assess the photostability of this compound and fluorescein DHPE, a common and effective method involves monitoring the fluorescence decay of the probes incorporated into a model membrane system, such as Giant Unilamellar Vesicles (GUVs), under continuous illumination.

Preparation of Giant Unilamellar Vesicles (GUVs)

A well-established method for GUV formation is electroformation.

Materials:

  • This compound or Fluorescein DHPE

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Chloroform (B151607)

  • Sucrose (B13894) solution (e.g., 300 mM)

  • Glucose solution (iso-osmolar to the sucrose solution)

  • Indium Tin Oxide (ITO) coated glass slides

  • Electroformation chamber

Procedure:

  • Prepare a lipid mixture in chloroform containing DOPC and 1 mol% of either this compound or fluorescein DHPE.

  • Deposit a thin film of the lipid mixture onto the conductive side of two ITO-coated glass slides and dry under a gentle stream of nitrogen, followed by desiccation under vacuum for at least one hour to remove residual solvent.

  • Assemble the electroformation chamber by placing the two ITO slides with the conductive, lipid-coated sides facing each other, separated by a silicone spacer.

  • Fill the chamber with a sucrose solution.

  • Apply an AC electric field (e.g., 10 Hz, 1 V) to the ITO slides for approximately 1-2 hours at room temperature to induce the formation of GUVs.

  • Harvest the GUVs by gently pipetting the solution from the chamber and transfer to a solution of glucose for observation. The density difference between the sucrose-filled GUVs and the surrounding glucose solution will cause the GUVs to settle at the bottom of the observation chamber, facilitating imaging.

Photobleaching Measurement

Equipment:

  • Confocal Laser Scanning Microscope (CLSM) equipped with a 488 nm laser line and a sensitive detector (e.g., a photomultiplier tube or a hybrid detector).

  • High numerical aperture objective (e.g., 60x or 100x oil immersion).

Procedure:

  • Mount the GUV suspension in an imaging dish.

  • Identify a GUV containing the fluorescent lipid probe.

  • Focus on the equatorial plane of the GUV.

  • Acquire a pre-bleach image using low laser power to minimize photobleaching during initial setup.

  • Select a region of interest (ROI) on the GUV membrane.

  • Continuously illuminate the ROI with a high-intensity 488 nm laser.

  • Acquire a time-lapse series of images of the ROI at a defined frame rate.

  • Monitor the decrease in fluorescence intensity within the ROI over time.

Data Analysis
  • Measure the mean fluorescence intensity of the ROI in each frame of the time-lapse series.

  • Correct for background fluorescence by subtracting the intensity of a region outside the GUV.

  • Normalize the fluorescence intensity data to the initial pre-bleach intensity.

  • Plot the normalized fluorescence intensity as a function of time.

  • Fit the resulting photobleaching curve to an exponential decay function (single or double exponential, as the photobleaching kinetics of fluorescein can be complex[6]) to determine the photobleaching rate constant (k) or the half-life (t₁/₂) of the fluorophore. A slower decay rate and longer half-life indicate higher photostability.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the quantitative comparison of the photostability of this compound and fluorescein DHPE.

G cluster_0 GUV Preparation cluster_1 Photobleaching Experiment cluster_2 Data Analysis A Prepare Lipid Mixture (DOPC + 1 mol% Probe) B Create Thin Lipid Film on ITO Slides A->B C Electroformation in Sucrose Solution B->C D Harvest GUVs C->D E Mount GUVs for Imaging D->E Sample F Continuous Laser Illumination of ROI on GUV Membrane E->F G Time-Lapse Image Acquisition F->G H Measure Fluorescence Intensity vs. Time G->H Image Series I Normalize Data and Plot Photobleaching Curve H->I J Fit to Exponential Decay I->J K Determine Photobleaching Rate/ Half-Life J->K L L K->L Comparison of Photostability

References

A Comparative Guide to FG 488 DHPE and NBD-PE for Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the selection of fluorescent lipid probes, this guide provides a comprehensive comparison of FG 488 DHPE and the widely used alternative, NBD-PE. This analysis is supported by a compilation of experimental data and detailed methodologies to assist in making informed decisions for specific research applications.

Fluorescently labeled lipids are indispensable tools for visualizing and quantifying the dynamic processes within cellular membranes. The choice of the fluorescent probe is critical, as its photophysical properties and potential for artifactual perturbations can significantly impact experimental outcomes. This guide focuses on the applications and limitations of this compound, a green-fluorescent phospholipid analog, in comparison to the well-established probe, NBD-PE.

Performance Comparison at a Glance

FeatureThis compoundNBD-PEKey Considerations
Fluorophore Oregon Green 488NitrobenzoxadiazoleThis compound benefits from the high brightness and photostability of the Oregon Green 488 dye.
Excitation Max. ~496 nm~463 nmBoth are excitable with common 488 nm laser lines.
Emission Max. ~524 nm~536 nmBoth emit in the green region of the spectrum.
Quantum Yield High (estimated ~0.92 in membranes)Environment-dependent, generally lowerThe quantum yield of NBD-PE is highly sensitive to the local environment and can be quenched in aqueous environments.[1]
Photostability HighModerate to LowOregon Green 488 is known for its superior photostability compared to many other green fluorophores. NBD-PE is more susceptible to photobleaching.
pH Sensitivity Low in physiological range (pKa ~4.7)Can be sensitive to acidic pHThis compound's fluorescence is stable across a wider physiological pH range.
Environmental Sensitivity LowHighNBD-PE's fluorescence properties are strongly influenced by the polarity of its surroundings, which can be both an advantage for sensing applications and a source of artifacts.[1]

In-Depth Analysis of Applications and Limitations

This compound: A Bright and Stable Reporter

This compound (1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt, labeled with Oregon Green® 488) is a headgroup-labeled phospholipid that integrates into lipid bilayers, allowing for the investigation of membrane structure and dynamics.

Key Applications:

  • Membrane Labeling and Trafficking: Its high brightness and photostability make it an excellent choice for long-term imaging of membrane dynamics, including endocytosis, exocytosis, and lipid sorting.

  • Proton Translocation and Vesicle Acidification: The Oregon Green 488 fluorophore exhibits pH-dependent fluorescence, making this compound suitable for monitoring pH changes within lipid vesicles.

Limitations:

  • Headgroup Labeling: As with any headgroup-labeled probe, there is a potential for the fluorophore to alter the local membrane properties and interactions of the phospholipid headgroup.[2]

  • Potential for Perturbation: The introduction of any extrinsic probe can potentially perturb the natural state of the lipid bilayer, a factor that should be considered in the interpretation of results.

NBD-PE: A Widely Used but Environmentally Sensitive Probe

NBD-PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(7-nitro-2-1,3-benzoxadiazol-4-yl)) has been a workhorse in membrane research for decades. Its fluorescence is highly sensitive to the polarity of its environment, making it useful for certain applications but also prone to artifacts.

Key Applications:

  • Membrane Fusion Assays: The self-quenching properties of NBD at high concentrations have been widely exploited in lipid mixing assays to study membrane fusion.

  • Probing Membrane Environment: The sensitivity of NBD's fluorescence to the local environment allows it to report on changes in membrane polarity and hydration.

Limitations:

  • Environmental Sensitivity and Quenching: The quantum yield of NBD is significantly lower in polar, aqueous environments and can be quenched by various molecules, which can complicate quantitative measurements.[1] The fluorescence of NBD is also temperature-dependent.[1]

  • Photostability: NBD-PE is known to be more susceptible to photobleaching than more modern fluorophores like Oregon Green 488.

  • Potential for Artifacts: The bulky NBD group can influence the packing of lipids in the membrane and may not faithfully mimic the behavior of a native phospholipid.[3]

Experimental Data Summary

ParameterThis compound (estimated)NBD-PEReference
Fluorescence Quantum Yield (in lipid environment) ~0.92Varies significantly (e.g., can decrease with longer acyl chains)[4]
Extinction Coefficient (ε) ~73,000 cm⁻¹M⁻¹~22,000 cm⁻¹M⁻¹[5]

Note: The quantum yield of this compound is estimated based on the value for the spectrally similar Alexa Fluor 488 conjugated to DSPE-PEG. The quantum yield of NBD-PE is highly dependent on the specific lipid environment and acyl chain length.

Experimental Protocols

I. General Protocol for Labeling Giant Unilamellar Vesicles (GUVs)

This protocol can be adapted for both this compound and NBD-PE.

Materials:

  • Lipid of choice (e.g., POPC) in chloroform (B151607)

  • This compound or NBD-PE in chloroform

  • Chloroform

  • Sucrose (B13894) solution (e.g., 300 mM)

  • Glucose solution (iso-osmolar to the sucrose solution)

  • Indium tin oxide (ITO)-coated glass slides

  • O-ring

  • AC power supply

Procedure:

  • Lipid Film Formation:

    • In a glass vial, mix the desired lipid (e.g., POPC) and the fluorescent lipid probe (this compound or NBD-PE) at a molar ratio of approximately 99:1. The final probe concentration should be kept low to minimize potential artifacts.

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film at the bottom of the vial.

    • Place the vial under a vacuum for at least 2 hours to remove any residual solvent.

  • GUV Formation by Electroformation:

    • Resuspend the lipid film in a sucrose solution.

    • Assemble the electroformation chamber by placing an O-ring on an ITO-coated slide and adding the lipid-sucrose suspension. Place a second ITO-coated slide on top to seal the chamber.

    • Apply an AC electric field (e.g., 1 V, 10 Hz) for 1-2 hours at a temperature above the phase transition temperature of the lipid.

  • Harvesting and Imaging:

    • Gently harvest the GUVs from the chamber.

    • Transfer the GUV suspension to a chamber containing an iso-osmolar glucose solution for observation under a fluorescence microscope. The density difference between the sucrose-filled GUVs and the surrounding glucose solution will cause the GUVs to settle at the bottom of the chamber for easier imaging.

II. Protocol for Measuring Photobleaching Kinetics in Liposomes

This protocol allows for the quantitative comparison of the photostability of this compound and NBD-PE.

Materials:

  • Liposomes labeled with either this compound or NBD-PE (prepared as described above or by extrusion).

  • Fluorescence microscope equipped with a suitable laser line (e.g., 488 nm) and a sensitive detector (e.g., PMT or sCMOS camera).

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation:

    • Immobilize the labeled liposomes on a glass coverslip. This can be achieved through non-specific adhesion or by using biotin-streptavidin interactions if the liposomes are functionalized accordingly.

  • Image Acquisition:

    • Locate a field of view with several well-defined, immobilized liposomes.

    • Acquire a pre-bleach image using low laser power to minimize photobleaching during this initial step.

    • Continuously illuminate a region of interest (ROI) containing a single liposome (B1194612) with a high-intensity laser beam for a defined period.

    • Acquire a time-lapse series of images of the entire field of view at a fixed frame rate during and after the bleaching period.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the bleached liposome and a non-bleached control liposome in the same field of view over time.

    • Correct for background fluorescence.

    • Normalize the fluorescence intensity of the bleached liposome to its initial pre-bleach intensity.

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the photobleaching curve to an appropriate model (e.g., single or double exponential decay) to determine the photobleaching time constant (τ) or half-life (t₁/₂). A longer time constant or half-life indicates greater photostability.

III. Protocol for Relative Quantum Yield Measurement

This protocol, adapted from the comparative method, can be used to estimate the quantum yield of this compound and NBD-PE in a lipid environment.

Materials:

  • Liposomes labeled with the test probe (this compound or NBD-PE).

  • A standard fluorophore with a known quantum yield in a similar solvent (e.g., Rhodamine B in ethanol, Φ = 0.89).

  • UV-Vis spectrophotometer.

  • Fluorometer.

Procedure:

  • Sample Preparation:

    • Prepare a series of dilutions of the labeled liposomes and the standard fluorophore in the same buffer or solvent.

  • Absorbance Measurement:

    • Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.

    • Select an excitation wavelength where both the sample and the standard have significant absorbance.

    • Prepare solutions of the sample and standard with identical absorbance values at the chosen excitation wavelength (typically < 0.1 to avoid inner filter effects).

  • Fluorescence Measurement:

    • Record the fluorescence emission spectra of the sample and standard solutions using the same excitation wavelength and instrument settings.

  • Quantum Yield Calculation:

    • Integrate the area under the emission spectra for both the sample and the standard.

    • Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) Where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

Visualizing Experimental Workflows

ExperimentalWorkflow cluster_prep Probe Preparation cluster_apps Applications cluster_analysis Data Analysis start Start with Fluorescent Lipid Probe (this compound or NBD-PE) incorporate Incorporate into Liposomes start->incorporate labeling Membrane Labeling & Imaging incorporate->labeling Live Cell or GUV Imaging photobleaching Photostability Assay incorporate->photobleaching Immobilize Liposomes quantum_yield Quantum Yield Measurement incorporate->quantum_yield Prepare Dilutions image_analysis Image Analysis (Intensity vs. Time) labeling->image_analysis photobleaching->image_analysis spec_analysis Spectra Analysis (Integrated Intensity) quantum_yield->spec_analysis calc Calculate Photobleaching Rate or Quantum Yield image_analysis->calc spec_analysis->calc end End: Informed Probe Selection calc->end Compare Probe Performance

Conclusion

This compound emerges as a superior alternative to NBD-PE for applications requiring high brightness, enhanced photostability, and reduced environmental sensitivity. Its robust performance makes it particularly well-suited for quantitative and long-term live-cell imaging studies of membrane dynamics. While NBD-PE remains a useful tool for specific applications, such as membrane fusion assays and as an environmental sensor, researchers must be cognizant of its limitations, including its propensity for photobleaching and the potential for its fluorescence to be influenced by factors other than the biological process of interest. The selection between these two probes should be guided by the specific experimental requirements, with a careful consideration of the trade-offs between the photophysical advantages of this compound and the established, albeit more complex, utility of NBD-PE.

References

Safety Operating Guide

Proper Disposal Procedures for FG 488 DHPE: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of FG 488 DHPE, a fluorescent phospholipid analog vital for studying membrane structure and dynamics. This document provides clear, step-by-step procedures to ensure laboratory safety and regulatory compliance.

This compound, also known as Oregon Green™ 488 DHPE, is a valuable tool in cell biology, providing a bright green fluorescent signal to visualize lipid bilayers. Proper management of this compound from acquisition to disposal is critical for a safe and efficient research environment.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueSource
Molecular Formula C₅₈H₈₂F₂NO₁₄PBOC Sciences
Molecular Weight 1085.25 g/mol BOC Sciences
Excitation Maximum ~496 nmThermo Fisher Scientific
Emission Maximum ~524 nmThermo Fisher Scientific
Appearance SolidGentaur
Solubility Soluble in DMSOGentaur

Disposal of this compound Waste

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with hazardous waste regulations. The following procedures are based on general best practices for chemical waste disposal and information from safety data sheets for similar compounds.

It is imperative to consult your institution's specific hazardous waste management guidelines and the official Safety Data Sheet (SDS) provided by the manufacturer before proceeding with any disposal.

Step-by-Step Disposal Protocol:
  • Segregation of Waste:

    • All materials that have come into contact with this compound, including unused product, solutions, contaminated personal protective equipment (PPE) such as gloves and lab coats, pipette tips, and culture vessels, must be segregated as chemical waste.

    • Do not mix this compound waste with other waste streams, such as biological or radioactive waste, unless explicitly permitted by your institution's safety office.

  • Waste Container Labeling:

    • Use a designated, leak-proof, and chemically resistant container for collecting this compound waste.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound (Oregon Green™ 488 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine)".

    • Indicate the primary hazard associated with the waste (e.g., "Chemical Waste"). If dissolved in a solvent like DMSO, the hazards of the solvent must also be noted.

  • Storage of Waste:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The storage area should be a secondary containment bin to prevent spills.

    • Keep the waste container securely closed at all times, except when adding waste.

  • Waste Pickup and Disposal:

    • Once the waste container is full or has reached the designated accumulation time limit set by your institution, arrange for pickup by your institution's Environmental Health and Safety (EHS) department.

    • Do not dispose of this compound waste down the drain or in the regular trash.

The logical workflow for the disposal of this compound is illustrated in the diagram below.

cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Waste Storage cluster_3 Final Disposal Generate Waste Generate Waste Segregate Waste Segregate Waste Generate Waste->Segregate Waste Contaminated Materials Use Designated Container Use Designated Container Segregate Waste->Use Designated Container Label Container Label Container Use Designated Container->Label Container Properly Identify Store in SAA Store in SAA Label Container->Store in SAA Secondary Containment Secondary Containment Store in SAA->Secondary Containment Ensure Safety Arrange EHS Pickup Arrange EHS Pickup Secondary Containment->Arrange EHS Pickup Proper Disposal Proper Disposal Arrange EHS Pickup->Proper Disposal Compliance

Caption: Logical workflow for the proper disposal of this compound waste.

Experimental Protocols

While a specific, detailed protocol for the use of this compound was not found in the immediate search, its application as a fluorescent phospholipid analog allows for its incorporation into standard protocols for liposome (B1194612) preparation and cell membrane labeling.

Preparation of Labeled Liposomes with this compound

This protocol is adapted from general procedures for creating fluorescently labeled liposomes.

Materials:

  • Primary phospholipid (e.g., DOPC, DPPC)

  • This compound

  • Chloroform or other suitable organic solvent

  • Hydration buffer (e.g., PBS, HEPES buffer)

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

  • Rotary evaporator or nitrogen stream

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the primary phospholipid and this compound in chloroform. A typical molar ratio of fluorescent probe to primary lipid is between 0.1 and 1 mol%.

    • Remove the organic solvent using a rotary evaporator or a gentle stream of nitrogen to form a thin lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Add the desired hydration buffer to the flask containing the lipid film.

    • Agitate the flask by vortexing or gentle shaking to disperse the lipid film, forming multilamellar vesicles (MLVs). This process should be done above the phase transition temperature of the primary phospholipid.

  • Extrusion:

    • To create unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Load the suspension into an extruder and pass it through a polycarbonate membrane with the desired pore size (e.g., 100 nm) multiple times (typically 10-20 passes). This should also be performed above the lipid's phase transition temperature.

  • Characterization:

    • The resulting fluorescently labeled liposomes can be characterized for size distribution using dynamic light scattering (DLS) and for fluorescence properties using a fluorometer.

The experimental workflow for preparing this compound-labeled liposomes is depicted below.

Start Start Dissolve Lipids Dissolve Primary Lipid & This compound in Chloroform Start->Dissolve Lipids Form Lipid Film Evaporate Solvent to Form Thin Lipid Film Dissolve Lipids->Form Lipid Film Hydrate Film Hydrate with Buffer to Form Multilamellar Vesicles Form Lipid Film->Hydrate Film Extrude Vesicles Extrude through Membrane to Form Unilamellar Vesicles Hydrate Film->Extrude Vesicles Characterize Liposomes Characterize Size and Fluorescence Extrude Vesicles->Characterize Liposomes End End Characterize Liposomes->End

Caption: Experimental workflow for the preparation of this compound-labeled liposomes.

Essential Safety and Operational Guide for Handling FG 488 DHPE

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential guidance on personal protective equipment (PPE) and safe handling procedures for FG 488 DHPE. It is crucial to obtain and thoroughly review the official Safety Data Sheet (SDS) for this specific product before any handling or use. The information herein is based on general laboratory safety protocols and data for analogous compounds, such as Oregon Green™ 488 DHPE (OG 488 DHPE), and should be used to supplement, not replace, the manufacturer's SDS.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure to this compound. A risk assessment should be conducted to determine the appropriate level of protection required for the specific procedures being performed. The following table summarizes recommended PPE based on general laboratory safety standards.

Protection LevelRecommended PPE
Eye and Face Chemical splash goggles are required at a minimum. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes or sprays.[1][2]
Hand Chemically resistant gloves are mandatory. Given that no single glove material is impervious to all chemicals, it is important to select gloves specifically resistant to the solvents used with this compound. Nitrile gloves are a common choice, but the SDS should be consulted for specific recommendations. Gloves should be inspected before each use and replaced immediately if any signs of degradation are observed.[2][3]
Body A laboratory coat is required to protect personal clothing from contamination.[1][2] For procedures with a higher risk of splashes, a chemically resistant apron or coveralls may be necessary.[4][5]
Respiratory Respiratory protection is typically not required when handling small quantities in a well-ventilated area or a chemical fume hood. However, if there is a risk of generating aerosols or dusts, a respirator may be necessary. The specific type of respirator and cartridge should be determined based on a formal risk assessment and the exposure limits outlined in the SDS.[3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential to ensure safety and maintain the integrity of experiments.

  • Preparation:

    • Before handling, ensure that the work area is clean and uncluttered.

    • Verify that a chemical spill kit is readily accessible.

    • Confirm that all required PPE is available and in good condition.

    • Review the experimental protocol and the SDS for this compound.

  • Handling:

    • All handling of this compound powder and stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

    • Use only designated and properly labeled glassware and equipment.

    • When weighing the powdered form, use an analytical balance within a fume hood or a ventilated balance enclosure.

    • To prepare stock solutions, slowly add the solvent to the vial containing the powder to avoid generating dust.

  • Use in Experiments:

    • When diluting stock solutions, work within the fume hood.

    • Keep all containers of this compound sealed when not in use.

    • Avoid direct contact with skin, eyes, and clothing.

    • In the event of accidental contact, immediately follow the first-aid procedures outlined in the SDS.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials that have come into contact with this compound, including pipette tips, gloves, and bench paper, should be considered chemical waste.[6]

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste" and the chemical name.[6]

  • Solid Waste: Dispose of all contaminated solid waste in a designated hazardous waste container.

  • Decontamination: Decontaminate all non-disposable glassware and equipment that has come into contact with this compound according to established laboratory procedures for fluorescent dyes.

  • Regulatory Compliance: All waste disposal must be conducted in accordance with federal, state, and local regulations.[6] Never dispose of this chemical down the drain or in the regular trash.[6]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_area Prepare Work Area prep_ppe->prep_area handle_weigh Weigh Powder prep_area->handle_weigh Proceed to Handling handle_dissolve Prepare Stock Solution handle_weigh->handle_dissolve handle_use Use in Experiment handle_dissolve->handle_use disp_segregate Segregate Waste handle_use->disp_segregate Proceed to Disposal disp_container Use Labeled Container disp_segregate->disp_container disp_protocol Follow Disposal Protocol disp_container->disp_protocol

Caption: Workflow for the safe handling of this compound.

PPE Selection Logic

The diagram below outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Logic cluster_risk Risk Assessment node_procedure Assess Experimental Procedure risk_splash Splash Hazard? node_procedure->risk_splash risk_aerosol Aerosol/Dust Risk? node_procedure->risk_aerosol ppe_goggles Chemical Goggles risk_splash->ppe_goggles Yes ppe_shield Face Shield risk_splash->ppe_shield High Risk ppe_gloves Resistant Gloves risk_splash->ppe_gloves Yes ppe_coat Lab Coat risk_splash->ppe_coat Yes ppe_respirator Respirator risk_aerosol->ppe_respirator Yes

Caption: Decision tree for selecting appropriate PPE.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.